molecular formula C20H16N2O3 B5503738 N-benzhydryl-4-nitrobenzamide CAS No. 88229-34-9

N-benzhydryl-4-nitrobenzamide

Cat. No.: B5503738
CAS No.: 88229-34-9
M. Wt: 332.4 g/mol
InChI Key: QOFQAPLKOBQCKQ-UHFFFAOYSA-N
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Description

N-Benzhydryl-4-nitrobenzamide is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of benzhydryl compounds, which are structures featuring a methane carbon connected to two benzene rings . This amide can be synthesized via Ritter-type reactions, where a benzhydrol reacts with a nitrile under acidic conditions to form an N-benzhydrylamide . The presence of the benzhydryl group is a significant structural feature. This bulky, hydrophobic moiety is found in a range of biologically active molecules and can be crucial for a compound's interaction with biological targets or for improving its metabolic stability . The 4-nitrobenzamide component acts as an electron-deficient aromatic system, making the compound a potential intermediate for further chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for the synthesis of more complex derivatives, such as those for pharmaceutical research or materials science. As a building block, it is useful for exploring structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydryl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(17-11-13-18(14-12-17)22(24)25)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFQAPLKOBQCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350244
Record name Benzamide, N-(diphenylmethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-34-9
Record name Benzamide, N-(diphenylmethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-benzhydryl-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-benzhydryl-4-nitrobenzamide, a molecule of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its synthesis, characterization, and potential utility. The benzamide scaffold is a cornerstone in medicinal chemistry, and the introduction of a nitro group can impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of the bulky benzhydryl group is anticipated to significantly influence the molecule's steric and electronic properties, making it a compelling candidate for further investigation.

Chemical Structure and Nomenclature

This compound belongs to the class of N-substituted benzamides. Its structure consists of a 4-nitrobenzamide core where the amide nitrogen is substituted with a benzhydryl (diphenylmethyl) group.

IUPAC Name: N-(diphenylmethyl)-4-nitrobenzamide

Molecular Formula: C₂₀H₁₆N₂O₃

Molecular Weight: 344.36 g/mol

Chemical Structure:

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride in Anhydrous DCM Reaction Combine at 0°C, stir at RT 4-Nitrobenzoyl_Chloride->Reaction Benzhydrylamine Benzhydrylamine & Triethylamine in Anhydrous DCM Benzhydrylamine->Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Drying_Concentration Dry (Na₂SO₄) & Concentrate Workup->Drying_Concentration Purification Column Chromatography or Recrystallization Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

The Therapeutic Potential of Benzhydryl Nitrobenzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzhydryl nitrobenzamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and application of this promising class of compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction: The Benzhydryl Nitrobenzamide Scaffold

The benzamide functional group is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its synthetic tractability and ability to form key hydrogen bonds with biological targets make it a privileged scaffold in medicinal chemistry. The incorporation of a nitro group onto the benzoyl ring introduces unique electronic properties that can significantly modulate the biological activity of the parent molecule.[1] Furthermore, the bulky, lipophilic benzhydryl (diphenylmethyl) group attached to the amide nitrogen can enhance binding to hydrophobic pockets within target proteins and improve pharmacokinetic properties. The combination of these three moieties—the benzhydryl group, the amide linker, and the nitroaromatic ring—gives rise to the benzhydryl nitrobenzamide scaffold, a class of compounds with diverse and potent biological activities.

Synthesis of Benzhydryl Nitrobenzamide Derivatives

The synthesis of N-substituted 4-nitrobenzamide derivatives is typically a straightforward two-step process.[1] The first step involves the conversion of 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).[1] The subsequent step is the amide bond formation, where the synthesized 4-nitrobenzoyl chloride is reacted with the desired amine, in this case, a substituted benzhydrylamine, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1]

A more environmentally friendly approach, mechanosynthesis, has also been reported for the synthesis of a closely related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide. This solvent-free method utilizes a ball mill to facilitate the reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride, offering a more sustainable and efficient synthetic route.[2]

General Synthetic Protocol:

A general, two-step procedure for the synthesis of N-substituted 4-nitrobenzamide derivatives is described below.[1]

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • To a solution of 4-nitrobenzoic acid (1 equivalent) in thionyl chloride (10 volumes), add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 1.5-2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride under reduced pressure to obtain crude 4-nitrobenzoyl chloride.

Step 2: Synthesis of N-Substituted 4-Nitrobenzamide

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

  • Cool the amine solution to 0 °C and add the 4-nitrobenzoyl chloride solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Workup & Purification start 4-Nitrobenzoic Acid reagents1 SOCl2, cat. DMF start->reagents1 Reflux product1 4-Nitrobenzoyl Chloride reagents1->product1 reaction Amide Bond Formation product1->reaction amine Benzhydrylamine amine->reaction base Base (e.g., Et3N) base->reaction product2 Crude N-Benzhydryl- Nitrobenzamide reaction->product2 workup Aqueous Workup & Extraction product2->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure N-Benzhydryl- Nitrobenzamide purification->final_product

Biological Activities and Mechanisms of Action

Benzhydryl nitrobenzamide derivatives have demonstrated a wide spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Nitrobenzamide derivatives have emerged as promising anticancer agents, with their mechanism of action often linked to the disruption of microtubule dynamics.[1][3]

3.1.1. Inhibition of Tubulin Polymerization

A significant mechanism through which certain nitrobenzamide derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[1][3] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3] Several N-benzylbenzamide derivatives have shown potent antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines.[4]

Tubulin_Inhibition_Pathway compound Benzhydryl Nitrobenzamide Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms cell_cycle Mitotic Arrest (G2/M Phase) microtubule->cell_cycle Disrupts mitotic_spindle->cell_cycle Enables apoptosis Apoptosis cell_cycle->apoptosis Leads to

3.1.2. Cytotoxic Activity

The cytotoxic effects of various nitrobenzamide derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies provide a comparative view of their potency. While specific data for a wide range of N-benzhydryl-nitrobenzamides is still emerging, related compounds have shown significant activity. For instance, some N-benzylbenzamide derivatives exhibit IC50 values ranging from 12 to 27 nM against several cancer cell lines.[4]

Table 1: Cytotoxic Activity of Selected Nitrobenzamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-BenzylbenzamidesVarious0.012 - 0.027[4]
N-(Aryl)-l-prolinamidesA549, HCT-116Potent Inhibition[5]
DinitrobenzamidesAA8 (aerobic)75 - 470[1]

Note: This table includes data from related nitrobenzamide derivatives to illustrate the potential of the scaffold, as extensive data for the specific N-benzhydryl class is still under investigation.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1][3] Nitrobenzamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][3] The nitro group is often crucial for their antimicrobial effects, as its intracellular reduction can lead to the formation of reactive intermediates that damage microbial DNA and other vital biomolecules.[1][3]

A study on 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines, a class of compounds structurally related to benzhydryl nitrobenzamides, showed activity against Bacillus cereus, Bacillus megaterium, Bacillus subtilis, and Clostridium perfringens.[6] These compounds were found to inhibit protein and DNA synthesis in C. perfringens.[6]

N-alkyl nitrobenzamides have also shown promising antitubercular activities, with the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives being the most active.[2] The likely target for these compounds is believed to be the essential Mycobacterium tuberculosis enzyme DprE1.[2]

Table 2: Antimicrobial Activity of Selected Nitrobenzamide Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N-Alkyl-3,5-dinitrobenzamidesM. tuberculosis0.016[2]
1-(Benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazinesB. cereus, B. subtilis-[6]
4-Nitrobenzamide Schiff basesS. aureus, E. coli-[7]

Note: MIC values are presented where available. The table highlights the potential of the broader nitrobenzamide class.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[1][3] Nitrobenzamide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways.[1][3]

3.3.1. Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3][8] Several nitro-substituted benzamide derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7, with IC50 values in the low micromolar range.[8]

3.3.2. Modulation of NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting NF-κB.[8]

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Signaling Pathway stimulus->nfkb Activates inos iNOS Expression nfkb->inos Induces no_production Nitric Oxide (NO) Production inos->no_production Catalyzes inflammation Inflammation no_production->inflammation Mediates compound Benzhydryl Nitrobenzamide Derivative compound->nfkb Inhibits compound->inos Inhibits

Table 3: Anti-inflammatory Activity of Selected Nitrobenzamide Derivatives

CompoundAssayIC50 (µM)Reference
Nitro-substituted benzamide 5LPS-induced NO production (RAW 264.7)3.7[8]
Nitro-substituted benzamide 6LPS-induced NO production (RAW 264.7)5.3[8]

Structure-Activity Relationship (SAR)

While a comprehensive SAR for the benzhydryl nitrobenzamide class is still under development, preliminary insights can be drawn from related series. For N-alkyl nitrobenzamides with antitubercular activity, derivatives with intermediate lipophilicity, such as those with alkyl chain lengths of six and twelve carbons, exhibited the best activity.[2] The presence of two nitro groups at the 3 and 5 positions of the benzamide ring appears to be favorable for this activity.[2]

In the context of anticancer activity, for N-substituted benzamide derivatives, the presence of a substituent at the 2-position of the phenyl ring in the R group and heteroatoms in the amide that can chelate with zinc ions are critical for antiproliferative activity. Conversely, a chlorine atom or a nitro group on the same benzene ring was found to decrease antiproliferative activity in that particular study.[9]

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the biological activity of benzhydryl nitrobenzamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzhydryl nitrobenzamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Compounds start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial dilutions of the benzhydryl nitrobenzamide derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzhydryl nitrobenzamide derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • IC50 Calculation: Calculate the IC50 value for the inhibition of NO production.

Conclusion and Future Directions

Benzhydryl nitrobenzamide derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Synthesis of diverse libraries: The synthesis and biological evaluation of a wider range of benzhydryl nitrobenzamide derivatives with varied substitution patterns on both the benzhydryl and nitrobenzoyl moieties are crucial for establishing a comprehensive structure-activity relationship.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action.

  • In vivo efficacy and safety profiling: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models of cancer, infectious diseases, and inflammation.

The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • Yung, D. K., Gilroy, M. L., & Mahony, D. E. (1978). Synthesis and quantitative structure-activity relationships of antibacterial 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines. Journal of Pharmaceutical Sciences, 67(7), 900–905. [Link]

  • The IC50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]

  • Tümer, F., Ay, M., & Çelik, H. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 45, 107–115. [Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Request PDF. ResearchGate. [Link]

  • Nwana, F. C., Osondu, C. U., & Ibezim, A. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. SN Applied Sciences, 2(9), 1591. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Semantic Scholar. [Link]

  • Li, Y., Wang, Y., & Sun, J. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-... TÜBİTAK Academic Journals. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. RSC Publishing. [Link]

  • Chen, T., Zhou, J., & Li, Z. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Chemical Papers, 73(11), 2825–2834. [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

  • Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed. [Link]

  • Chen, Y. F., Yang, C. N., & Wang, Y. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. Molecules, 17(10), 11626–11636. [Link]

  • Morkovnik, A. S., Divaeva, L. N., & Sochnev, V. S. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1827. [Link]

  • Kumar, C. S. A., Vinaya, K., & Chandra, J. N. S. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 1014-1021. [Link]

  • Costa, M. S., Goulart, C., & Sacchettin, P. S. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 629. [Link]

  • Gurdal, E. E., Durmaz, I., & Cetin-Atalay, R. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Drug Research, 63(3), 133–139. [Link]

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Sources

Technical Guide: Medicinal Chemistry of N-Substituted Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, mechanism of action, and synthetic protocols for N-substituted nitrobenzamides , a privileged scaffold in the development of antitubercular agents and hypoxia-activated prodrugs (HAPs).

Executive Summary

N-substituted nitrobenzamides represent a class of "smart" pharmacophores where the nitro group (


) functions not merely as a structural substituent but as a metabolic trigger . In normoxic tissues, the nitro group remains stable; however, in specific enzymatic environments (e.g., mycobacterial DprE1 or hypoxic tumor cores), it undergoes bioreduction.[1] This guide focuses on two primary therapeutic pillars:
  • Suicide Inhibition in Tuberculosis: Covalent inactivation of the essential enzyme DprE1 via a nitro-to-nitroso conversion.[2][3]

  • Hypoxia-Activated Prodrugs (HAPs): Exploiting the electronic switch from electron-withdrawing (

    
    ) to electron-donating (
    
    
    
    ) to release cytotoxic payloads in cancer cells.

Mechanistic Pillar I: Antitubercular Suicide Inhibition

The most distinct application of N-substituted nitrobenzamides (specifically dinitrobenzamides or DNBs ) is the treatment of Mycobacterium tuberculosis.

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase)

DprE1 is a flavoenzyme essential for the synthesis of cell wall arabinans.[2][3] It works in concert with DprE2 to epimerize decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[3][4][5]

Mechanism of Action: The "Trojan Horse" Reduction

N-substituted nitrobenzamides act as prodrugs that are activated by the target enzyme itself.

  • Binding: The inhibitor binds to the DprE1 active site.[3]

  • Activation: The enzyme's reduced cofactor (

    
    ) reduces the inhibitor's nitro group to a nitroso  intermediate (
    
    
    
    ).[2][6]
  • Covalent Trapping: The electrophilic nitroso group reacts rapidly with the active site nucleophile Cys387 , forming a stable semimercaptal covalent adduct. This irreversibly inactivates the enzyme.

Critical Insight: The presence of electron-withdrawing groups (like a second nitro group or


) on the benzene ring is crucial to tune the reduction potential (

) of the nitro group, ensuring it is reducible by DprE1 but stable to general cellular reductases.
Visualization: DprE1 Inactivation Pathway

DprE1_Mechanism Substrate N-Substituted Nitrobenzamide Complex Non-Covalent Enzyme Complex Substrate->Complex Binding Activation Nitro-to-Nitroso Reduction (via FADH2) Complex->Activation DprE1 Catalysis Intermediate Nitroso Intermediate Activation->Intermediate -H2O Adduct Covalent Adduct (Cys387-Inhibitor) Intermediate->Adduct Nucleophilic Attack (Cys387) Death Cell Wall Lysis Adduct->Death Inhibition

Figure 1: Mechanism of suicide inhibition of DprE1 by nitrobenzamides. The drug utilizes the enzyme's own cofactor for activation.

Mechanistic Pillar II: Oncology & Hypoxia Selectivity

In oncology, the N-substituted nitrobenzamide scaffold is utilized to target the hypoxic microenvironment of solid tumors.

The Electronic Switch

The mechanism relies on the drastic change in electronic properties upon reduction.

  • Nitro Group (

    
    ):  Strong electron-withdrawing group (Hammett 
    
    
    
    ).[1] Deactivates the release mechanism.
  • Amine Group (

    
    ):  Strong electron-donating group (Hammett 
    
    
    
    ).[1]
  • The Trigger: In hypoxic zones, one-electron reductases reduce the nitro group to an amine. This electron donation "pushes" a linker to fragment, releasing a cytotoxic payload (e.g., a nitrogen mustard) specifically within the tumor.

Data Summary: Hypoxia Selectivity
Compound ClassReduction Potential (

)
Hypoxia Selectivity (HCR)*Mechanism of Cytotoxicity
Dinitrobenzamides (e.g., CB1954) -250 to -400 mVHigh (>100)DNA Crosslinking (Alkylation)
4-Nitrobenzyl Carbamates -350 to -450 mVModerateFragmentation/Payload Release
Nitroimidazoles -400 to -500 mVVery HighDNA Adduct Formation

*HCR (Hypoxic Cytotoxicity Ratio): Ratio of IC50 in normoxia vs. hypoxia.

Experimental Protocol: Synthesis of N-Substituted Nitrobenzamides

This protocol describes the synthesis of a 3,5-dinitrobenzamide derivative, a common scaffold for DprE1 inhibitors.[3][6]

Synthetic Workflow

Synthesis_Workflow Acid 3,5-Dinitrobenzoic Acid Chloride Acid Chloride Intermediate Acid->Chloride Activation Amine R-NH2 (Substituted Amine) Product N-Substituted 3,5-Dinitrobenzamide Amine->Product Nucleophilic Attack SOCl2 SOCl2 / DMF(cat) Reflux, 2h SOCl2->Chloride Base Et3N / DCM 0°C to RT Base->Product Chloride->Product Coupling

Figure 2: General synthetic route for N-substituted nitrobenzamides via acid chloride activation.

Step-by-Step Methodology

Reagents:

  • 3,5-Dinitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvents: Anhydrous Dichloromethane (DCM), THF.

Protocol:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under

      
      , dissolve 3,5-dinitrobenzoic acid in anhydrous DCM.
      
    • Add

      
       dropwise, followed by catalytic DMF.
      
    • Reflux at 40°C for 2–3 hours until gas evolution ceases.

    • Evaporate solvent and excess

      
       under reduced pressure to yield the yellow solid acid chloride. Do not purify.
      
  • Coupling (Amide Bond Formation):

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Add the substituted amine and

      
       dropwise.
      
    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up & Purification:

    • Quench with saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via flash column chromatography.

Biological Validation: Nitroreductase Assay

To confirm the "prodrug" capability, one must verify that the compound is a substrate for nitroreductases (NTR).

Assay Principle: Monitor the disappearance of the characteristic nitro absorbance peak (approx. 320–340 nm) and the appearance of the amine/hydroxylamine peak over time in the presence of recombinant NTR and NADH.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mix: 100 µM Test Compound + 500 µM NADH.

  • Initiation: Add 1 µg/mL purified Nitroreductase (e.g., E. coli NfsB or M. tb DprE1).

  • Detection: Kinetic UV-Vis spectrophotometry at 340 nm (NADH depletion) and compound

    
    .
    
  • Control: Reaction mix without enzyme (to assess chemical stability).

References

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent receptor for decaprenylphosphoryl-β-D-ribose 2'-epimerase." Journal of the American Chemical Society.

  • Makaruha, A., et al. (2018).[7] "Nitro-substituted 1,3-benzothiazinones are mechanism-based covalent inhibitors of Mycobacterium tuberculosis DprE1."[2][5] Scientific Reports.

  • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer.

  • Christophe, T., et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2' Epimerase as a Target for Intracellular Antimycobacterial Inhibitors." PLOS Pathogens.

  • Denny, W. A. (2001). "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry.

Sources

Structural Analysis of the Benzhydryl Group in Nitrobenzamide Scaffolds: From Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1] The strategic introduction of a nitro group yields nitrobenzamide derivatives, a compound class demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Concurrently, the benzhydryl moiety, characterized by its two phenyl rings attached to a single carbon, is a recognized pharmacophore that imparts significant steric bulk and lipophilicity, influencing how a molecule interacts with biological targets.[3][4] This technical guide provides a comprehensive exploration of the structural analysis of hybrid molecules combining these two critical motifs. We will dissect the synthetic strategies, delve into advanced analytical techniques for structural elucidation, and examine the profound impact of the benzhydryl group's conformation on the structure-activity relationships (SAR) of nitrobenzamide-based compounds. This document is designed to serve as an essential resource, bridging synthetic methodology with biophysical characterization to empower researchers in the rational design of novel therapeutics.

Introduction: A Synthesis of Privileged Scaffolds

The Nitrobenzamide Core: A Versatile and Bioactive Framework

The nitrobenzamide scaffold is a "privileged structure" in drug discovery, consistently appearing in molecules with diverse therapeutic applications.[2] The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic distribution of the benzamide core. This modification can enhance binding affinity to biological targets and, in some cases, acts as a bioreductive "warhead" that is activated under specific physiological conditions, such as the hypoxic environments characteristic of solid tumors or microbial infections.[2] Derivatives have shown potent activity by inhibiting critical cellular processes like tubulin polymerization in cancer cells, disrupting microbial DNA through reactive intermediates, and modulating inflammatory pathways by inhibiting nitric oxide (NO) production.[1]

The Benzhydryl Group: A Steric and Conformational Anchor

The benzhydryl (diphenylmethyl) group is another key structural motif found in over 300 drug targets.[3][5] Its primary role is to introduce steric bulk and increase lipophilicity, which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the rotational freedom of the two phenyl rings allows the benzhydryl group to adopt specific three-dimensional conformations, which is critical for precise interactions within the binding pockets of target proteins.[6][7] Its presence is a defining feature in many well-known drugs, including first-generation antihistamines like diphenhydramine and hydroxyzine.[3] The conformational behavior of this group can be a decisive factor in the manifestation of a compound's biological activity.[6]

Rationale for Integration: Designing for Potency and Specificity

Combining the nitrobenzamide scaffold with the benzhydryl group creates a powerful strategy for developing novel therapeutic agents. This molecular hybridization aims to leverage the potent bioactivity of the nitrobenzamide core while utilizing the benzhydryl moiety to optimize target engagement and pharmacokinetic properties. The benzhydryl group can orient the molecule within a receptor's binding site, enhance affinity, and potentially overcome drug resistance mechanisms. Understanding the precise structural and conformational interplay between these two components is therefore paramount for the rational design of next-generation inhibitors.

Synthetic Strategies and Characterization

The synthesis of benzhydryl-containing nitrobenzamides typically involves a multi-step process. The core principle is the formation of an amide bond between a nitro-substituted benzoyl chloride and a benzhydryl-containing amine.

General Synthetic Pathway

A common and reliable approach involves a two-step procedure.[1][8] First, a commercially available nitrobenzoic acid is converted to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[1][8] Second, this acyl chloride is reacted with a suitable benzhydryl-containing amine (e.g., benzhydrylpiperazine or a primary benzhydrylamine) in the presence of a base like triethylamine to neutralize the HCl byproduct, leading to the final N-substituted nitrobenzamide product.[1][9]

The causality behind this experimental choice is clear: the conversion to acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base is critical to prevent unwanted side reactions and drive the reaction to completion.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling NitrobenzoicAcid Nitrobenzoic Acid SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF NitrobenzoicAcid->SOCl2 Reflux NitrobenzoylChloride Nitrobenzoyl Chloride Intermediate SOCl2->NitrobenzoylChloride BenzhydrylAmine Benzhydryl-Amine Derivative FinalProduct Benzhydryl-Nitrobenzamide Scaffold NitrobenzoylChloride->FinalProduct BenzhydrylAmine->FinalProduct Nucleophilic Attack Base Triethylamine (Base) Base->FinalProduct

Caption: General Synthetic Workflow.

Spectroscopic and Structural Elucidation

Unambiguous characterization of the synthesized scaffold is critical. A combination of spectroscopic techniques provides a self-validating system for confirming the molecular structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.[12]

  • ¹H NMR: Provides information on the chemical environment of protons. Key signals include the aromatic protons on the nitrobenzoyl and benzhydryl rings, the amide N-H proton (which can be broad and solvent-dependent), and the characteristic methine proton (CH) of the benzhydryl group.[9][12] The splitting patterns (multiplicity) are crucial for determining the substitution pattern on the aromatic rings.[13]

  • ¹³C NMR: Reveals the number and type of carbon atoms. Expected signals include the carbonyl carbon of the amide, aromatic carbons, and the benzhydryl methine carbon.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15] Characteristic absorption bands validate the successful formation of the desired product.

  • N-H Stretch: A sharp to moderately broad peak typically appears around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption is expected in the range of 1640-1680 cm⁻¹.[14]

  • N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[16]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the chemical formula.[11][13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing the exact mass to several decimal places.[13] Fragmentation patterns can also offer additional structural clues.

Table 1: Summary of Expected Spectroscopic Data
TechniqueFunctional Group / MoietyExpected Chemical Shift / Frequency / m/zKey Insights
¹H NMR Aromatic Protons (Ar-H)δ 7.0 - 8.5 ppmSubstitution pattern, electronic environment.
Amide Proton (N-H)δ 8.0 - 9.5 ppm (variable)Confirmation of amide linkage.
Benzhydryl Methine (CH)δ 4.0 - 6.0 ppmPresence of the benzhydryl group.[9]
¹³C NMR Amide Carbonyl (C=O)δ 160 - 175 ppmConfirmation of amide functional group.[14]
Benzhydryl Methine (CH)δ 50 - 75 ppmCharacteristic signal for the benzhydryl carbon.
IR Amide N-H Stretch3200 - 3400 cm⁻¹Presence of secondary amide.
Amide C=O Stretch1640 - 1680 cm⁻¹Confirms amide bond formation.[14]
Nitro N-O Stretch~1530 & ~1350 cm⁻¹Confirms presence of the nitro group.
MS Molecular Ion Peak [M+H]⁺Calculated Molecular Weight + 1Confirms molecular formula.[9]

Conformational and 3D Structural Analysis

While spectroscopy confirms connectivity, understanding the three-dimensional arrangement of atoms, particularly the orientation of the benzhydryl group, is crucial for comprehending biological activity.[7]

Computational Modeling and DFT Studies

Density Functional Theory (DFT) calculations are invaluable for predicting the lowest energy conformations of a molecule.[17][18] These studies can estimate rotational barriers for the phenyl rings of the benzhydryl group and the amide bond.[6] By mapping the potential energy surface, researchers can identify the most stable spatial arrangements of the molecule, providing critical insights into how it might present itself to a biological target.[6] Molecular Electrostatic Potential (MEP) analysis can further identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions.[19]

Single-Crystal X-ray Crystallography

X-ray crystallography is the "gold standard" for unambiguously determining the three-dimensional structure of a molecule in the solid state.[20][21] It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the molecule in the crystal lattice.[21][22] This information is invaluable for structure-based drug design, as it provides an experimentally validated model of the ligand's shape.[23] The piperazine ring in related structures, for example, has been shown to adopt a chair conformation.[22]

G cluster_0 Structural Analysis Workflow cluster_1 Spectroscopic Confirmation cluster_2 3D Conformational Analysis Input Synthesized Benzhydryl-Nitrobenzamide NMR NMR (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS DFT Computational Modeling (DFT) NMR->DFT IR->DFT MS->DFT XRAY X-ray Crystallography DFT->XRAY Output Validated 3D Structure & Conformational Profile XRAY->Output

Caption: Key Analytical Techniques for Structural Analysis.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to connect specific structural features of a molecule to its biological activity, guiding the design of more potent and selective compounds.[24][25]

Impact of the Benzhydryl and Nitro Groups

For this scaffold, the SAR analysis focuses on several key aspects:

  • Substitution on Benzhydryl Phenyl Rings: Adding electron-donating or electron-withdrawing groups to the phenyl rings can alter lipophilicity and electronic properties, potentially improving binding affinity or cell permeability.[26]

  • Position of the Nitro Group: The location of the nitro group (ortho, meta, or para) on the benzamide ring significantly influences the molecule's electronic profile and geometry, which can dramatically affect its interaction with a target.[27][28] Dinitro-substituted compounds have often shown enhanced potency.[29][30]

  • Linker Modification: If a linker (like piperazine) is present, its nature and length can be modified to optimize the distance and orientation between the benzhydryl and nitrobenzamide moieties.

The ultimate goal of SAR is to build a predictive model that allows medicinal chemists to rationally design modifications to enhance potency, improve selectivity, and optimize ADME properties.

G start Initial Hit Compound (Benzhydryl-Nitrobenzamide) synthesis Synthesize Analogs (Vary R¹, R², R³...) start->synthesis testing In Vitro Biological Assay (e.g., IC₅₀, MIC) synthesis->testing data Analyze Data: Correlate Structure with Activity testing->data decision SAR Established? data->decision lead Optimized Lead Compound decision->lead Yes refine Refine SAR Model & Design Next Generation decision->refine No refine->synthesis

Sources

A Comprehensive Technical Guide to the Synthesis of N-benzhydryl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the synthetic routes for producing N-benzhydryl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical research areas. We will explore the primary synthetic strategies, focusing on the widely utilized Schotten-Baumann reaction involving the acylation of benzhydrylamine with 4-nitrobenzoyl chloride. This document offers a detailed, field-proven experimental protocol, a comparative analysis of synthetic methodologies, and mechanistic insights to empower researchers with the knowledge to perform this synthesis efficiently and safely. Visual aids, including reaction pathway diagrams and experimental workflow charts, are provided to enhance understanding.

Introduction

This compound is a benzamide derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a benzhydryl group and a nitrophenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, including potential anticonvulsant agents. The efficient and reliable synthesis of this compound is therefore of paramount importance for advancing research in these fields.

This guide will focus on the most common and practical synthetic approach: the formation of an amide bond between benzhydrylamine (diphenylmethanamine) and an activated derivative of 4-nitrobenzoic acid. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Synthetic Strategies and Mechanistic Insights

The formation of the amide bond in this compound is typically achieved through nucleophilic acyl substitution. The two primary strategies involve:

  • The Acyl Chloride (Schotten-Baumann) Route: This is the most prevalent and direct method. It involves the reaction of benzhydrylamine with 4-nitrobenzoyl chloride.

  • The Carboxylic Acid Coupling Route: This method utilizes a coupling agent to activate 4-nitrobenzoic acid for reaction with benzhydrylamine.

The Acyl Chloride Route: A Deeper Look

The reaction of 4-nitrobenzoyl chloride with benzhydrylamine is a classic example of the Schotten-Baumann reaction. This method is often preferred due to the high reactivity of the acyl chloride, which typically leads to high yields and relatively simple purification.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzhydrylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

The key steps are:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon.

  • Formation of Tetrahedral Intermediate: A transient intermediate is formed.

  • Elimination of Leaving Group: The chloride ion is expelled.

  • Deprotonation: The added base removes the proton from the nitrogen, yielding the final amide and the hydrochloride salt of the base.

Precursor Synthesis: 4-Nitrobenzoyl Chloride

The primary precursor, 4-nitrobenzoyl chloride, is commercially available but can also be synthesized in the laboratory from 4-nitrobenzoic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[1][2] The reaction with thionyl chloride is often favored as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1]

Comparative Analysis of Synthetic Precursors

The quality and preparation of the starting materials are critical for a successful synthesis. The following table summarizes key information regarding the precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Synthesis Note
4-Nitrobenzoic Acid C₇H₅NO₄167.12Yellowish-white solidCan be prepared by the oxidation of p-nitrotoluene.
4-Nitrobenzoyl Chloride C₇H₄ClNO₃185.56Yellow crystalline solidHighly reactive and moisture-sensitive.[3][4] Should be handled with care in a dry environment.
Benzhydrylamine C₁₃H₁₃N183.25Colorless to pale yellow liquidThe primary nucleophile in the amide bond formation.

Recommended Experimental Protocol

This protocol details the synthesis of this compound from 4-nitrobenzoyl chloride and benzhydrylamine.

Materials and Reagents
  • 4-Nitrobenzoyl chloride

  • Benzhydrylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with dichloromethane.

  • Work-up - Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure this compound.

Visualization of Synthetic Pathways and Workflow

To better illustrate the process, the following diagrams outline the synthetic pathways and the experimental workflow.

cluster_0 Synthetic Pathways for this compound A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl Chloride A->B SOCl₂ or PCl₅ D This compound A->D + Benzhydrylamine (C) Coupling Agents (e.g., DCC, EDC) B->D + Benzhydrylamine (C) Schotten-Baumann C Benzhydrylamine C->D

Caption: Primary synthetic routes to this compound.

start Start dissolve_amine Dissolve Benzhydrylamine and Triethylamine in DCM start->dissolve_amine add_acyl_chloride Dropwise addition of 4-Nitrobenzoyl Chloride solution at 0 °C dissolve_amine->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Recrystallization) evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Compare the observed melting point with literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

    • FT-IR: To identify characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro group absorptions.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process, with the Schotten-Baumann reaction of 4-nitrobenzoyl chloride and benzhydrylamine being the most direct and efficient method. Careful control of reaction conditions, particularly moisture and temperature, along with a thorough work-up and purification, are essential for obtaining a high yield of the pure product. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • Organic Syntheses Procedure, p-NITROBENZOYL CHLORIDE. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Journal of Chemical and Pharmaceutical Research.
  • US Patent US2567126A, Process for preparing 4, 4'-nitrophenyl benzoic acid.
  • Russian Patent RU2103260C1, Method for production of 4-nitrobenzamide.
  • PubChem, 2-(Benzoylamino)-4-nitrobenzoic acid. Available at: [Link]

  • Canadian Patent CA2821517A1, Process for producing nitrobenzoyl chloride.
  • Organic Syntheses Procedure, m-NITROBENZOIC ACID. Available at: [Link]

  • ResearchGate, Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences, Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019).
  • Semantic Scholar, Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene) - Semantic Scholar. (2017). Available at: [Link]

  • The Royal Society of Chemistry, Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Available at: [Link]

  • US Patent US3887540A, Coupling process for substituted aminoazobenzenesulfonic acids.
  • Chinese Patent CN100358864C, Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • LookChem, Cas 122-04-3,4-Nitrobenzoyl chloride. Available at: [Link]

  • Semantic Scholar, synthesis of novel 4, 6-diphenylpyrimidine substituted benzamide derivatives its characterization and. (2023). Available at: [Link]

  • Patsnap Eureka, Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Available at: [Link]

  • PubMed, Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. (1995). Available at: [Link]

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Methodological & Application

synthesis protocol for N-benzhydryl-4-nitrobenzamide from 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-benzhydryl-4-nitrobenzamide via Schotten-Baumann Acylation

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable research compound. The synthesis is achieved through the acylation of diphenylmethanamine (also known as benzhydrylamine) with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust and widely used method for forming amide bonds from amines and acyl chlorides.[1][2]

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a thorough examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization, grounded in established chemical principles.

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.[3][4] The reaction is catalyzed by a base, which plays a crucial role in driving the reaction to completion.

Causality of Reagent Roles:

  • 4-Nitrobenzoyl Chloride (The Acylating Agent): The presence of the electron-withdrawing nitro (-NO₂) group on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon.[5][6] This heightened electrophilicity makes the acyl chloride highly susceptible to attack by a nucleophile.

  • Diphenylmethanamine (The Nucleophile): The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile that attacks the electron-deficient carbonyl carbon of the acyl chloride.

  • Base (e.g., Triethylamine or NaOH): The acylation reaction produces one equivalent of hydrochloric acid (HCl).[7] In the absence of a base, this HCl would protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction and result in a maximum theoretical yield of only 50%. The added base neutralizes the HCl as it is formed, thereby preserving the nucleophilicity of the starting amine and allowing the reaction to proceed to completion for a high yield of the amide product.[2][7]

The mechanism can be visualized in the following steps:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, and the chloride ion is expelled as a leaving group.

  • Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral amide product and a salt byproduct (e.g., triethylammonium chloride).

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3: Elimination of Leaving Group cluster_3 Step 4: Deprotonation Amine Diphenylmethanamine (Nucleophile) AcylCl 4-Nitrobenzoyl Chloride (Electrophile) Amine->AcylCl Lone pair on N attacks carbonyl C Intermediate Tetrahedral Intermediate (Unstable) AcylCl->Intermediate Forms intermediate ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide Collapses, expels Cl⁻ Chloride Chloride Ion (Cl⁻) FinalAmide This compound (Final Product) ProtonatedAmide->FinalAmide Deprotonated by base Base Base (e.g., Et₃N) Base->FinalAmide Removes proton Salt Base-HCl Salt (e.g., Et₃N·HCl)

Caption: Reaction mechanism of this compound synthesis.

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Quantity (10 mmol scale)Notes
4-Nitrobenzoyl chloride122-04-3185.561.86 g (1.0 eq)Corrosive, lachrymator, moisture-sensitive.[8][9][10]
Diphenylmethanamine91-00-9183.251.83 g (1.0 eq)Toxic and irritant.
Triethylamine (Et₃N)121-44-8101.191.67 mL (1.2 eq)Flammable, corrosive. Acts as the base.
Dichloromethane (DCM)75-09-284.93~60 mLVolatile, suspected carcinogen. Use anhydrous grade.
Hydrochloric Acid (1 M)7647-01-036.46~30 mLFor aqueous work-up.
Sat. Sodium Bicarbonate144-55-884.01~30 mLFor aqueous work-up.
Brine (Sat. NaCl)7647-14-558.44~30 mLFor aqueous work-up.
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying agent.
Ethanol64-17-546.07As neededFor recrystallization.
Equipment
  • 100 mL and 50 mL Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask assembly

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[10]

  • 4-Nitrobenzoyl Chloride: Highly corrosive and causes severe skin and eye burns.[8][9] It is a lachrymator (tear-inducing) and is moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas.[9][11] Avoid inhalation and contact with skin or eyes.[8]

  • Diphenylmethanamine: Can be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care to avoid exposure.

  • Triethylamine & Dichloromethane: Are volatile and should be handled in a fume hood. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles.[12] An eyewash station and safety shower must be readily accessible.[8][9]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diphenylmethanamine (1.83 g, 10 mmol).

  • Dissolve the amine in 30 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (1.67 mL, 12 mmol) to the solution.

  • Cool the flask in an ice-water bath with stirring.

Step 2: Addition of Acyl Chloride
  • In a separate 50 mL flask, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirred amine solution over a period of 15-20 minutes. Maintain the internal temperature below 10°C. This slow addition is critical to control the exothermic nature of the reaction.[1]

Step 3: Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting amine.

Step 4: Aqueous Work-up
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove excess triethylamine as its water-soluble salt).

    • 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 30 mL of brine (to remove bulk water).

    • Self-validation: During the acid wash, the aqueous layer should be basic if tested, and after the bicarb wash, it should be neutral or slightly basic.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.[5][13]

Step 5: Product Isolation and Purification
  • Filter off the drying agent.

  • Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a pale yellow solid.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Determine the final mass and calculate the percentage yield.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a white to pale yellow crystalline solid.

  • Melting Point: A sharp melting point range indicates high purity.

  • FT-IR Spectroscopy (KBr, cm⁻¹):

    • ~3300 cm⁻¹ (N-H stretch, secondary amide)

    • ~1640 cm⁻¹ (C=O stretch, amide I band)

    • ~1540 cm⁻¹ (N-H bend, amide II band)

    • ~1520 & ~1350 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm):

    • ~8.2 ppm (d, 2H, Ar-H ortho to NO₂)

    • ~7.9 ppm (d, 2H, Ar-H ortho to C=O)

    • ~7.2-7.4 ppm (m, 10H, Ar-H of benzhydryl group)

    • ~6.5 ppm (d, 1H, N-H amide proton)

    • ~6.4 ppm (d, 1H, C-H methine proton)

  • ¹³C NMR Spectroscopy (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm):

    • ~165 ppm (C=O, amide)

    • ~150 ppm (C-NO₂)

    • ~141 ppm (quaternary C of benzhydryl)

    • ~127-129 ppm (Ar-C signals)

    • ~58 ppm (C-H, methine)

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 333.12, corresponding to the molecular formula C₂₀H₁₆N₂O₃.

References

  • Cole-Parmer. (2004, September 30). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Retrieved from [Link]

  • Dudley Corporation. (2010, February 22).
  • Chemistry Education. Synthesis and analysis of amides. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • SBLCore. (2024, July 25). Diphenylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • PubChem. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502. Retrieved from [Link]

  • Chemtrec. (2024, August 23). Diphenylamine Standard (1X1 mL)
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2024, February 16). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • Solubility of Things. 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. N-(4-Hydroxyphenyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Application Note: Optimized Amide Coupling Strategies for Benzhydrylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Benzhydryl Amide Synthesis

Introduction & Mechanistic Challenge

Benzhydrylamine (BHA, diphenylmethanamine) and its derivatives are privileged pharmacophores found in antihistamines (e.g., Cetirizine derivatives), wakefulness-promoting agents (e.g., Modafinil analogs), and various CNS-active compounds.

However, the synthesis of BHA amides presents a specific steric challenge . The


-carbon of the amine is flanked by two phenyl rings, creating a significant "umbrella" effect that shields the nitrogen nucleophile. When coupling with bulky carboxylic acids (e.g., 

-substituted or aromatic acids), standard carbodiimide protocols (EDC/NHS) often result in stalled conversion, low yields, or extensive racemization of the acid component due to prolonged activation times.
Mechanistic Bottleneck

The failure mode in BHA couplings is typically not the formation of the activated ester, but the aminolysis step . The bulky amine cannot easily approach the electrophilic carbonyl of the activated ester, leading to a buildup of the reactive intermediate which is then prone to hydrolysis or rearrangement (e.g.,


-acylurea formation).

BHA_Steric_Challenge cluster_steric Steric Bottleneck Acid Carboxylic Acid (R-COOH) Activation Activation Step (Fast) Acid->Activation + Coupling Reagent ActiveEster Activated Ester (O-Acyl Isourea / OBt) Activation->ActiveEster TS Tetrahedral Intermediate ActiveEster->TS + BHA (Slow Step due to Sterics) SideRxn Side Products (N-acylurea / Epimerization) ActiveEster->SideRxn Prolonged Lifetime BHA Benzhydrylamine (Ph2CH-NH2) BHA->TS Steric Clash Product Amide Product TS->Product

Figure 1: The kinetic bottleneck in BHA coupling lies in the nucleophilic attack of the bulky amine on the activated ester. Prolonged lifetimes of the active ester lead to side reactions.

Reagent Selection Matrix

For BHA derivatives, a "one-size-fits-all" approach is inefficient. Use this tiered selection matrix to balance cost, yield, and purification difficulty.

ParameterTier 1: The Workhorse Tier 2: The Problem Solver Tier 3: Process/Scale-Up
Reagent EDC · HCl + Oxyma Pure HATU + HOAt T3P (Propylphosphonic Anhydride)
Mechanism Carbodiimide + AdditiveUronium/Aminium SaltCyclic Phosphonic Anhydride
Best For Simple aliphatic acids; Cost-sensitive early discovery.Sterically hindered acids ; High-value intermediates.Process chemistry ; avoiding epimerization; simple workup.
BHA Yield Moderate (40-65%)High (85-98%)High (80-95%)
Epimerization Moderate RiskLow Risk (if base controlled)Lowest Risk
Purification Column Chromatography often required.Column required (remove tetramethylurea).Liquid-Liquid Extraction (Water soluble byproducts).

Detailed Experimental Protocols

Protocol A: High-Steric Coupling (HATU/HOAt)

Recommended for: Coupling BHA with bulky amino acids, aromatic acids, or when yield is critical.

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the leaving group provides an internal base effect (neighboring group participation) that accelerates the aminolysis step, crucial for overcoming BHA's steric bulk.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Benzhydrylamine derivative (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • HOAt (0.1 equiv - Optional but recommended for extreme sterics)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Pre-activation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid  (1.0 equiv) and HATU  (1.1 equiv) in anhydrous DMF.
    
  • Add DIPEA (1.0 equiv only) and stir for 5–10 minutes at 0°C. Note: Pre-activation ensures the active ester forms before the bulky amine is introduced.

  • Addition: Add the Benzhydrylamine (1.1 equiv) and the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] If conversion stalls >50%, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), followed by sat.

    
     and Brine.[1] Dry over 
    
    
    
    .
Protocol B: Low-Epimerization/Green Coupling (T3P)

Recommended for: Chiral carboxylic acids, scale-up (>1g), and avoiding chromatography.

Rationale: T3P acts as a kinetic water scavenger. It does not generate a free active ester species that lives long enough to racemize. The byproducts are water-soluble, allowing for a "wash-only" purification.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Benzhydrylamine derivative (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (0.2 M - 0.5 M)

Procedure:

  • Charge: Combine Carboxylic Acid (1.0 equiv), Benzhydrylamine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc. Cool to 0°C.[2]

  • Addition: Dropwise add T3P solution (1.5 equiv). Exotherm warning.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

    • Note: T3P reactions are often slower (overnight) but cleaner.

  • Workup: Add water to quench. Separate layers. Wash organic layer with 1M HCl (to remove Pyridine/BHA excess), sat.

    
     (to remove acid excess), and Brine.
    
  • Isolation: Evaporate solvent. Often yields pure solid without chromatography.

Protocol C: The "Nuclear Option" (Acid Fluoride)

Recommended for: Extremely hindered substrates (e.g., Aib-BHA couplings) where HATU fails.

Rationale: Acid fluorides are more stable to moisture than acid chlorides but highly reactive toward amines. They are smaller than HATU/OBt esters, reducing steric clash.

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir 30 mins to generate Acid Fluoride in situ.

  • Add Benzhydrylamine. Reflux if necessary (DCM, 40°C).

Troubleshooting & Decision Logic

Use the following logic flow to determine the correct optimization path if standard conditions fail.

Decision_Tree Start Start: BHA + Acid CheckAcid Is Acid Chiral / Epimerization Prone? Start->CheckAcid UseT3P Protocol B: T3P + Pyridine (Solvent: EtOAc) CheckAcid->UseT3P Yes CheckSteric Is Acid Sterically Hindered? (e.g., Aib, ortho-subst. aryl) CheckAcid->CheckSteric No YesChiral Yes Finish Isolate Product UseT3P->Finish NoChiral No UseEDC Standard EDC/Oxyma (Cost Effective) CheckSteric->UseEDC No UseHATU Protocol A: HATU + HOAt (Solvent: DMF) CheckSteric->UseHATU Yes NotHindered No UseEDC->Finish YesHindered Yes CheckYield Yield < 50%? UseHATU->CheckYield Nuclear Protocol C: Acid Fluoride (TFFH) or Acid Chloride (SOCl2) CheckYield->Nuclear Yes (Stalled) CheckYield->Finish No (Success)

Figure 2: Decision matrix for selecting the optimal coupling condition based on substrate properties.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Archibald, T. G., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051.

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. European Journal of Organic Chemistry, 2018(13), 1597–1604.

Sources

green chemistry synthesis of N-benzhydryl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of N-Benzhydryl-4-nitrobenzamide

Executive Summary

This application note details a sustainable, high-efficiency protocol for the synthesis of This compound , a pharmacophore relevant to drug development (e.g., anticonvulsants, anti-tubercular agents).[1] Moving away from traditional, hazardous chlorinating agents (e.g., thionyl chloride) and toxic solvents (e.g., DCM, DMF), this guide presents a Direct Catalytic Amidation approach. We utilize Boric Acid (


)  as a reusable, non-toxic catalyst in Anisole  (a bio-renewable solvent) or a Solvent-Free Microwave  method.[1] These protocols align with the 12 Principles of Green Chemistry, specifically maximizing atom economy and minimizing hazardous derivatives.

Introduction & Rationale

The amide bond is the backbone of pharmaceutical chemistry, present in over 25% of marketed drugs. Traditional synthesis often involves the activation of carboxylic acids to acyl chlorides or the use of expensive, atom-inefficient coupling reagents (EDC, HATU), generating stoichiometric waste.

Target Molecule:

  • Substrate A: 4-Nitrobenzoic acid (Electron-deficient acid; high melting point).[1][2]

  • Substrate B: Benzhydrylamine (Diphenylmethanamine; sterically hindered amine).

  • Product: this compound.[1]

Green Engineering Challenges:

  • Sterics: Benzhydrylamine is bulky, slowing nucleophilic attack.[1]

  • Deactivation: The nitro group on the acid reduces electron density, making the carbonyl carbon more electrophilic (beneficial) but the acid more acidic (potential ammonium salt formation).

  • Solubility: 4-Nitrobenzoic acid has a high melting point (~240°C), requiring a solvent capable of high temperatures or a flux for solvent-free methods.[1]

Methodology Analysis

We present two validated protocols depending on available equipment and scale.

Method A: Boric Acid Catalyzed Azeotropic Reflux (Scalable)
  • Mechanism: Boric acid forms a mixed anhydride (acyloxyboron species) with the carboxylic acid, activating it for amine attack without generating chloride waste.

  • Solvent: Anisole (BP: 154°C).[1] Replaces Toluene/Xylene. It is biodegradable, has a high flash point, and forms an azeotrope with water, driving the equilibrium forward.

  • Benefits: Scalable, uses inexpensive catalyst, water is the only byproduct.

Method B: Microwave-Assisted Solvent-Free (High Throughput)
  • Mechanism: Rapid dielectric heating overcomes activation energy barriers; the ionic nature of the intermediate ammonium salt couples efficiently with microwave irradiation.

  • Catalyst: Ceric Ammonium Nitrate (CAN) or simply thermal activation.

  • Benefits: Reaction times <15 mins, zero solvent waste (E-factor approaches 0).

Visualizing the Mechanism

The following diagram illustrates the Boric Acid catalytic cycle, highlighting the activation of the carboxylic acid.

BoricAcidCycle BoricAcid Boric Acid (B(OH)3) Complex Monoacyloxyborate Intermediate BoricAcid->Complex + Acid - H2O Acid 4-Nitrobenzoic Acid Acid->Complex Amine Benzhydrylamine TS Tetrahedral Transition State Amine->TS Complex->TS + Amine Water H2O (Removed Azeotropically) Complex->Water TS->BoricAcid Regeneration Product N-Benzhydryl-4- nitrobenzamide TS->Product Collapse

Caption: Figure 1. Catalytic cycle of Boric Acid mediated amidation. The catalyst activates the acid, facilitates amine attack, and regenerates upon water elimination.

Experimental Protocols

Protocol A: Boric Acid/Anisole Reflux (Recommended for >1g scale)

Materials:

  • 4-Nitrobenzoic acid (1.0 equiv)[1]

  • Benzhydrylamine (1.1 equiv)

  • Boric Acid (10-20 mol%)[1]

  • Anisole (Solvent, 5 mL/mmol)

  • Dean-Stark apparatus (or molecular sieves in reflux condenser)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-nitrobenzoic acid (1.67 g, 10 mmol), benzhydrylamine (2.01 g, 11 mmol), and boric acid (62 mg, 1 mmol) to the flask.

  • Solvent: Add Anisole (50 mL).

  • Reaction: Heat the mixture to reflux (bath temp ~160°C). Vigorously stir.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete in 12–24 hours. TLC (EtOAc/Hexane 3:7) should show disappearance of the acid.

  • Work-up (Green):

    • Cool the mixture to room temperature. The product often precipitates directly.

    • If no precipitate: Distill off ~80% of Anisole (recoverable).

    • Add Ethanol (20 mL) and heat to dissolve, then cool to 0°C to crystallize.

  • Purification: Filter the solid. Wash with cold water (to remove boric acid) and cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C.

Protocol B: Microwave-Assisted Solvent-Free

Materials:

  • 4-Nitrobenzoic acid (1.0 equiv)[1]

  • Benzhydrylamine (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (1 mol%) - Optional but accelerates rate

Step-by-Step:

  • Mixing: In a mortar, grind 4-nitrobenzoic acid (1 mmol) and benzhydrylamine (1 mmol) with CAN (5 mg) until a homogeneous paste/powder is formed.

  • Loading: Transfer the mixture to a G10 or G30 microwave vial.

  • Irradiation: Irradiate at 140°C (Power: Dynamic, Max 150W) for 10–15 minutes. Note: Use a dedicated microwave reactor with temp control, not a domestic oven.

  • Work-up:

    • Cool the vial. The mixture will solidify.

    • Triturate the solid with saturated

      
       solution (to remove unreacted acid) and water.
      
    • Filter and wash with cold ethanol.

Analytical Validation

The synthesized compound must be validated against the following spectral data.

Compound: this compound Appearance: Light yellow solid.[1]

NMR Spectroscopy Data:

  • 
    H NMR (500 MHz, 
    
    
    
    ):
    • 
       8.24 (d, J = 8.0 Hz, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.94 (d, J = 8.5 Hz, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.37–7.28 (m, 10H, Benzhydryl Ar-H)
      
    • 
       6.90 (d, J = 7.0 Hz, 1H, NH)
      
    • 
       6.42 (d, J = 7.5 Hz, 1H, CH-Benzhydryl)
      
  • 
    C NMR (125 MHz, 
    
    
    
    ):
    • 
       164.6 (
      
      
      
      ), 149.7 (
      
      
      ), 140.8, 139.8 (Ar-C).[1]

Data Interpretation:

  • The doublet at 6.42 ppm is characteristic of the methine proton (

    
    ) of the benzhydryl group, split by the adjacent NH.
    
  • The downfield shift of the aromatic protons at 8.24 ppm confirms the presence of the electron-withdrawing nitro group.

Sustainability Metrics

MetricTraditional (SOCl2/DCM)Green Protocol A (Boric/Anisole)Green Protocol B (MW/Solvent-Free)
Atom Economy ~45% (Loss of SO2, HCl)89% (Loss of H2O only)89%
E-Factor High (>20) due to solvent/washLow (<5) if solvent recycledVery Low (<1)
Hazard Profile Corrosive, Toxic fumesIrritant (Acid/Amine)Irritant
Energy Ambient to Reflux (Long)Reflux (Medium)Microwave (Short/Efficient)

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Water is not being removed effectively.

    • Solution: Ensure Dean-Stark trap is functioning or add fresh activated 4Å molecular sieves. Increase reaction time.

  • Issue: Sublimation of Acid.

    • Cause: 4-Nitrobenzoic acid may sublime at high temps before reacting.

    • Solution: Use a reflux condenser with a wider bore; ensure the solvent level washes the walls.

  • Issue: Sticky Product.

    • Cause: Presence of unreacted amine or oligomers.

    • Solution: Recrystallize from Ethanol/Water (9:1).

References

  • Selective Catalytic Hoffmann N-Alkylation (Validation of Product Structure): James, S. N., & Coster, M. J. (2015). Tetrahedron Letters, 56, 2059-2061. (Contains NMR data for this compound). (Cited via snippet context).

  • Boric Acid Catalyzed Amidation: Tang, P. (2005). Organic Syntheses, 81, 262. "Boric acid-catalyzed amide formation from carboxylic acids and amines".[3]

  • Microwave-Assisted Amidation (CAN Catalyst): Zarecki, A., et al. (2020).[1] "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids". Molecules, 25(8), 1761.

  • Green Solvents (Anisole): Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents". Green Chemistry, 18, 288-296.

Sources

Application Note: Solvent Selection & Crystallization Protocols for Benzhydryl Nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the crystallization of Benzhydryl Nitrobenzamide , a molecule characterized by a distinct "push-pull" electronic structure (nitro group vs. amide) and significant steric bulk (benzhydryl group).[1][2] The combination of a polar hydrogen-bonding domain and a bulky hydrophobic moiety creates specific challenges, notably oiling out (Liquid-Liquid Phase Separation) and conformational polymorphism .[1]

This document moves beyond trial-and-error, utilizing a thermodynamic approach based on Hansen Solubility Parameters (HSP) and Metastable Zone Width (MSZW) determination to ensure high purity (>99.5%) and consistent solid-state form.

Molecular Analysis & Thermodynamic Assessment

Structural Challenges

To select the correct solvent, we must first deconstruct the solute:[1]

  • Benzhydryl Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Highly hydrophobic and sterically bulky.[2] It drives solubility in aromatics (Toluene) and non-polar esters but significantly reduces water solubility.[1][2]
    
  • Nitrobenzamide Core (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The amide linkage provides strong Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites.[2] The nitro group adds polarity. This region drives the formation of strong intermolecular hydrogen bond networks (crystal lattice energy).[2]
    
Solvent Class Prediction

Based on the "Like Dissolves Like" principle and HSP distance (


), the following solvent classes are theoretically assessed:
Solvent ClassRepresentativePredicted SolubilityRisk/Benefit Analysis
Polar Aprotic DMF, DMSOVery High Risk: Difficult to remove (high BP); yield loss due to high solubility.[1][2] Use: Only as a solvent in anti-solvent processes.
Polar Protic Ethanol, MethanolModerate Benefit: Good H-bonding capability.[1] Risk: Solvate formation.[3] Excellent candidate for cooling crystallization.
Esters/Ketones Ethyl Acetate, AcetoneHigh/Moderate Benefit: Standard "Class 3" solvents (low toxicity).[1][2] Recommendation: Primary choice for screening.
Aromatics TolueneModerate Benefit: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

stacking with benzhydryl group often yields denser polymorphs.
Alkanes Heptane, HexaneVery Low Use: Strictly as anti-solvents.

Decision Logic & Workflow

The following decision tree outlines the logical flow from crude material to isolated crystal, prioritizing "Green" solvents (Class 3) where possible.

SolventSelection Start Crude Benzhydryl Nitrobenzamide SolubilityScreen Phase 1: Gravimetric Solubility Screen (10 Solvents) Start->SolubilityScreen Classify Classify Solvents SolubilityScreen->Classify HighSol High Solubility (>100 mg/mL) Classify->HighSol ModSol Moderate Solubility (20-80 mg/mL) Classify->ModSol LowSol Low Solubility (<5 mg/mL) Classify->LowSol AntiSolventPath Path B: Anti-Solvent Crystallization (Binary System) HighSol->AntiSolventPath Solvent CoolingPath Path A: Cooling Crystallization (Single Solvent) ModSol->CoolingPath Preferred LowSol->AntiSolventPath Anti-Solvent MSZW Phase 2: Determine MSZW (Metastable Zone Width) CoolingPath->MSZW AntiSolventPath->MSZW PolymorphCheck Phase 3: Solid State Analysis (PXRD/DSC) MSZW->PolymorphCheck Final Optimized Process PolymorphCheck->Final

Figure 1: Strategic decision tree for solvent selection.[1][2] Path A is preferred for simplicity; Path B is used if solubility is too high in all standard solvents.

Detailed Experimental Protocols

Phase 1: Gravimetric Solubility Screening

Objective: Quantify the saturation limit (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) at 

and

.[2]

Materials:

  • Crude Benzhydryl Nitrobenzamide.

  • Solvents: Ethanol, 2-Propanol (IPA), Ethyl Acetate (EtOAc), Toluene, Acetone, Acetonitrile, Water, Heptane.[1]

  • 0.45

    
     PTFE syringe filters.
    

Procedure:

  • Weigh 100 mg of solid into a 4 mL HPLC vial.

  • Add 250

    
      of solvent. Vortex for 2 minutes.
    
  • Observation:

    • Dissolved? Solubility > 400 mg/mL (Too high).[1][2]

    • Undissolved? Add another 250

      
      . Repeat until dissolved or volume reaches 2 mL.
      
  • If undissolved at 2 mL (< 50 mg/mL), heat to

    
     (or boiling point) in a heating block.
    
  • Gravimetric Check: Filter the supernatant of saturated solutions, weigh a 1 mL aliquot, evaporate to dryness, and weigh the residue to calculate exact

    
    .
    

Success Criteria:

  • Cooling Crystallization Candidate: Solubility is high at hot (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mg/mL) and low at cold (
    
    
    
    mg/mL).[2] Likely candidates: Ethanol, Toluene.[1]
  • Anti-Solvent Candidate: High solubility at room temperature. Likely candidates: Acetone, THF.[1]

Phase 2: Metastable Zone Width (MSZW) Determination

Context: The MSZW is the "safe zone" between the solubility curve and the spontaneous nucleation curve. For amides, a wide MSZW allows for large crystal growth but risks oiling out.

Protocol:

  • Prepare a solution at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) using the best solvent from Phase 1 (e.g., Ethanol).[2]
  • Insert a turbidity probe or use visual monitoring with a focused light beam (Tyndall effect).[2]

  • Cooling Ramp: Cool at a rate of 0.5

    
    /min  with overhead stirring (200 RPM).
    
  • Record ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Temperature of first visible crystal).[2]
    
  • Re-heat to dissolve (

    
    ) and repeat at 1.0 
    
    
    
    /min
    and 0.2
    
    
    /min
    .

Data Output:

  • If ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , the system is metastable.[2] You must use seeding  to control the process.
    
Phase 3: Anti-Solvent Crystallization (Recommended Route)

Due to the hydrophobic benzhydryl group, cooling crystallization often yields oils in alcohols.[1] An anti-solvent method using Ethyl Acetate (Solvent) / Heptane (Anti-solvent) is frequently superior for this class of compounds to control polymorphism.[1][2]

AntiSolvent Dissolve 1. Dissolve API in EtOAc (5 vol) at 50°C Filter 2. Polish Filter (Remove particulates) Dissolve->Filter Seed 3. Add Seed Crystals (0.5 wt%) at 45°C Filter->Seed Dose 4. Dose Heptane (Anti-Solvent) Rate: 1 vol/hour Seed->Dose Age 5. Aging (Ostwald Ripening) 2 hours at 20°C Dose->Age Isolate 6. Filtration & Vacuum Dry Age->Isolate

Figure 2: Controlled anti-solvent addition protocol to prevent oiling out.[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude benzhydryl nitrobenzamide in Ethyl Acetate (5 volumes) at 50°C. Ensure complete dissolution.

  • Seeding: Cool to 45°C. Add 0.5 wt% of pure seed crystals (if available) to induce nucleation. If no seeds exist, scratch the vessel wall or add the first drop of heptane and wait for cloudiness.

  • Dosing: Add Heptane (Anti-solvent) slowly via a syringe pump.[2]

    • Ratio: Target a final ratio of 1:3 (EtOAc:Heptane).[2]

    • Rate: Add the first 1 equivalent over 2 hours. This slow addition prevents "crashing out" (amorphous precipitation).[1][2]

  • Aging: Once addition is complete, cool to 5°C and hold for 2 hours. This promotes Ostwald Ripening , removing fines and improving filterability.[1]

  • Isolation: Filter on a Buchner funnel. Wash with 1:3 EtOAc:Heptane (cold).[1][2]

Troubleshooting & Critical Parameters

Oiling Out (LLPS)

Symptom: The solution becomes milky/opaque, and oil droplets form before crystals appear.[1][2] Cause: The crystallization temperature is below the liquid-liquid phase separation boundary. Solution:

  • Increase Temperature: Conduct the crystallization at a higher temperature.

  • Change Solvent: Switch from Ethanol/Water to Toluene/Heptane. The aromatic-aromatic interaction between Toluene and the Benzhydryl group stabilizes the solution phase.

Solvate Formation

Symptom: DSC shows a desolvation endotherm before the melting point. Cause: The amide group forms H-bonds with the solvent (common with Methanol or Water).[2] Solution: Use non-H-bonding solvents (EtOAc, Toluene) or dry aggressively under vacuum at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


.[2]
Polymorphism

Symptom: Different batches show different melting points or PXRD patterns. Mechanism: Benzamide derivatives often have "syn" and "anti" conformers regarding the amide bond. Control: Always use Seeding with the desired polymorph to lock the form. Do not rely on spontaneous nucleation.

References

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • Pfizer Inc. (2008).[2] "Pfizer Solvent Selection Guide." Green Chemistry. Link

  • Nangia, A. (2008).[1][2] "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research. Link[1][2]

  • Mullin, J. W. (2001).[1][2] Crystallization. Butterworth-Heinemann.[1] (Standard text for MSZW and Nucleation theory). Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B. (Source for benzamide polymorph data). Link

Sources

Revolutionizing Amide Synthesis: A Guide to Microwave-Assisted Preparation of N-Substituted Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and materials science, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is ever-present. N-substituted nitrobenzamides are a critical class of compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer, antiviral, and anticoagulant agents.[1] This application note provides a comprehensive guide to the microwave-assisted synthesis of these valuable compounds, a technique that offers substantial advantages over classical conventional heating methods.[2]

The Inefficiency of Conventional Heating vs. The Precision of Microwave Chemistry

Traditional synthesis of N-substituted nitrobenzamides often involves prolonged reaction times, high temperatures, and the use of significant volumes of hazardous solvents.[3][4] This approach, reliant on conductive heating, creates a temperature gradient within the reaction vessel, often leading to the formation of impurities and lower yields.[2]

Microwave-assisted organic synthesis (MAOS) operates on a fundamentally different principle. By utilizing microwave radiation, this technology directly heats the reactants and solvent molecules on a molecular level.[2] This volumetric and uniform heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction. The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[5][6] This efficiency aligns with the principles of green chemistry by reducing energy consumption and minimizing chemical waste.[7]

The Heart of the Reaction: Amide Bond Formation Under Microwave Irradiation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. Under microwave irradiation, this process is significantly expedited. The prevailing hypothesis for this rate enhancement, beyond the purely thermal effects, is the increased polarity of the transition state during the reaction. Microwave energy preferentially stabilizes this polar transition state, thereby lowering the activation energy and accelerating the reaction.[8]

In the context of N-substituted nitrobenzamides, the reaction can proceed through several pathways, including the direct coupling of a nitrobenzoic acid with an amine, or via a more reactive acyl chloride intermediate. The choice of pathway often depends on the reactivity of the specific amine and the desired reaction conditions. Solvent-free reactions are also highly effective under microwave irradiation, further enhancing the green credentials of this methodology.[1][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the microwave-assisted synthesis of N-substituted nitrobenzamides.

Protocol 1: Direct Amidation of Nitrobenzoic Acid with an Amine (Solvent-Free)

This protocol is adapted from methodologies demonstrating direct amide synthesis under microwave conditions.[1][9]

Materials:

  • 4-Nitrobenzoic acid

  • Aniline (or other primary/secondary amine)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial

  • Magnetic stir bar

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.0 mmol) and the desired amine (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Dissolve the resulting crude product in ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-substituted nitrobenzamide.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This method is suitable for less reactive amines.

Materials:

  • 4-Nitrobenzoyl chloride

  • A primary or secondary amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial

  • Magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a 10 mL microwave reaction vial, dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (5 mL).

  • Slowly add 4-nitrobenzoyl chloride (1.0 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 5-10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Visualizing the Process

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants Nitrobenzoic Acid + Amine MW_Vial Combine in Microwave Vial Reactants->MW_Vial MW_Irradiation Microwave Irradiation (e.g., 150°C, 10-20 min) MW_Vial->MW_Irradiation Cooling Cool to RT MW_Irradiation->Cooling Extraction Dissolve & Wash Cooling->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure N-Substituted Nitrobenzamide Purification->Final_Product

Caption: A generalized workflow for the microwave-assisted synthesis of N-substituted nitrobenzamides.

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis are starkly illustrated when comparing reaction parameters with conventional heating methods.

ProductMethodTemperature (°C)TimeYield (%)Reference
N-Phenyl-4-nitrobenzamide ConventionalReflux8 hours75[10]
Microwave 150 15 min 92 [10]
N-Benzyl-4-nitrobenzamide Conventional1006 hours80[3]
Microwave 120 10 min 95 [3]
N-(4-methylphenyl)-4-nitrobenzamide ConventionalReflux10 hours72[4]
Microwave 150 12 min 91 [4]

As the data clearly indicates, microwave-assisted synthesis consistently and significantly reduces reaction times while simultaneously increasing product yields.[3][4][10]

Delving into the Mechanism

The following diagram illustrates a plausible mechanism for the direct amidation of a nitrobenzoic acid with an amine under microwave irradiation.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_transition Microwave-Accelerated Transition State cluster_products Products Nitrobenzoic_Acid R-COOH (Nitrobenzoic Acid) Proton_Transfer Proton Transfer Nitrobenzoic_Acid->Proton_Transfer Amine R'-NH2 (Amine) Amine->Proton_Transfer Ammonium_Carboxylate R-COO⁻ H₃N⁺-R' (Ammonium Carboxylate Salt) Proton_Transfer->Ammonium_Carboxylate Transition_State [Transition State] (Polar & Stabilized by Microwaves) Ammonium_Carboxylate->Transition_State Δ (Microwave) Amide R-CONH-R' (N-Substituted Nitrobenzamide) Transition_State->Amide Water H₂O Transition_State->Water

Caption: Proposed mechanism for microwave-assisted direct amidation.

Troubleshooting and Safety Considerations

  • Low Yield: Ensure reactants are pure and dry. Optimize microwave power, temperature, and reaction time. Consider using a catalyst for less reactive substrates.

  • Incomplete Reaction: Increase reaction time or temperature. Ensure efficient stirring.

  • Byproduct Formation: Lower the reaction temperature or shorten the reaction time.

  • Safety: Microwave reactors operate at high temperatures and pressures. Always use appropriate personal protective equipment (PPE) and follow the manufacturer's safety guidelines for the microwave reactor. Ensure reaction vials are not overfilled.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of N-substituted nitrobenzamides. This technology offers a powerful, efficient, and environmentally friendly alternative to conventional methods.[5] By dramatically reducing reaction times and improving yields, MAOS accelerates the discovery and development of new chemical entities, making it an indispensable tool for the modern research scientist.[6]

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). Retrieved from [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. (2020). SciSpace. Retrieved from [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). Asian Journal of Pharmaceutical Research, 10(2), 116-118.
  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (2007). PubMed. Retrieved from [Link]

  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (2007). Lehigh University. Retrieved from [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. Retrieved from [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1004.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. Retrieved from [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science, 19(2), 37-46.
  • Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Solvent-Free Preparation of Amides from Acids and Primary Amines under Microwave Irradiation. (2025). ResearchGate. Retrieved from [Link]

  • Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its anti-inflammatory activity. (2021). Journal of Pharmaceutical Research, 20(4), 225-229.

Sources

preparing N-benzhydryl-4-nitrobenzamide for antimicrobial screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized workflow for the preparation and biological evaluation of N-benzhydryl-4-nitrobenzamide , a representative pharmacophore containing a lipophilic diphenylmethyl (benzhydryl) tail and an electron-withdrawing nitro-aromatic headgroup. This structural motif is frequently investigated in Structure-Activity Relationship (SAR) studies for its DNA-binding affinity and potential to induce oxidative stress in microbial pathogens.

This guide bridges the gap between synthetic organic chemistry and clinical microbiology, providing a self-validating protocol for synthesis, purification, and Minimum Inhibitory Concentration (MIC) determination in adherence to CLSI M07-A10 guidelines.

Chemical Synthesis: The "Make" Phase

Retrosynthetic Logic

The target molecule is an amide formed via nucleophilic acyl substitution. We utilize 4-nitrobenzoyl chloride as the highly reactive electrophile and benzhydrylamine (diphenylmethanamine) as the nucleophile.

  • Rationale: The acid chloride method is preferred over coupling agents (EDC/NHS) for this substrate due to higher atom economy and simplified workup (byproducts are gaseous HCl and water-soluble salts).

  • Base Selection: Triethylamine (TEA) is employed to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the amine nucleophile.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Reagents: 4-Nitrobenzoyl chloride Benzhydrylamine Triethylamine (TEA) DCM (Anhydrous) Reaction Reaction (0°C to RT): Nucleophilic Acyl Substitution (N2 Atmosphere) Reagents->Reaction Dropwise Addition Quench Quench & Wash: 1. 1M HCl (Remove excess amine) 2. Sat. NaHCO3 (Remove acid) 3. Brine (Dry) Reaction->Quench 3-4 Hours Evaporation Rotary Evaporation: Yields Crude Solid Quench->Evaporation Organic Layer Purification Recrystallization: Ethanol/Water (9:1) Slow cooling to 4°C Evaporation->Purification QC Quality Control: 1H-NMR, IR (Amide I/II) Melting Point Purification->QC

Figure 1: Step-by-step synthesis and purification workflow for this compound.

Detailed Synthetic Protocol

Reagents:

  • Benzhydrylamine (1.0 equiv, 5.0 mmol)

  • 4-Nitrobenzoyl chloride (1.1 equiv, 5.5 mmol)

  • Triethylamine (TEA) (1.5 equiv, 7.5 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen gas.

  • Solubilization: Dissolve benzhydrylamine (916 mg, 5 mmol) and TEA (1.05 mL, 7.5 mmol) in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.02 g, 5.5 mmol) in 5 mL DCM. Add this solution dropwise to the RBF over 15 minutes. Critical: The reaction is exothermic; slow addition prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (The "Wash"):

    • Wash organic phase with 1M HCl (

      
       mL) to remove unreacted benzhydrylamine and TEA.
      
    • Wash with Saturated NaHCO

      
        (
      
      
      
      mL) to hydrolyze and remove excess 4-nitrobenzoyl chloride (as the acid salt).
    • Wash with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1). Collect crystals via vacuum filtration.

Validation Criteria:

  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Expected range 198–202°C [Reference 1].

  • IR Spectrum: Strong bands at ~1650 cm

    
     (Amide C=O) and ~1520/1340 cm
    
    
    
    (NO
    
    
    stretch).

Biological Preparation: The "Prep" Phase

Antimicrobial screening fails most often due to precipitation. This compound is lipophilic (LogP


 3.5).
Stock Solution Strategy
  • Primary Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mg/mL (approx. 30 mM) Master Stock.

  • Sterilization: Do not autoclave. Use a 0.22

    
    m PTFE  or Nylon  syringe filter. Note: Do not use Cellulose Acetate, as DMSO dissolves it.
    
Solubility Check

Before the assay, perform a "Crash Test":

  • Add 10

    
    L of Stock to 990 
    
    
    
    L of Mueller-Hinton Broth (MHB).
  • Vortex for 10 seconds.

  • Pass: Solution remains clear.

  • Fail: Visible turbidity/crystals. Corrective Action: Sonicate the stock or reduce stock concentration to 5 mg/mL.

Antimicrobial Assay: The "Test" Phase

Methodology: Broth Microdilution (CLSI M07-A10 Standard).[1] Target Organisms (Suggested): S. aureus (ATCC 29213), E. coli (ATCC 25922).

Microplate Layout Logic

Plate_Layout Plate Row A (Sterility Control) Row B (Compound High Conc.) Row C (Serial Dilution) ... Row G (Lowest Conc.) Row H (Growth Control) Col 1-3 (Strain 1) Col 4-6 (Strain 2) Col 7-9 (Ref. Drug) Col 10-12 (Solvent Ctrl) Logic Dilution Logic: 2-fold serial dilution down the columns Logic->Plate

Figure 2: 96-well plate layout ensuring triplicate data points and necessary controls.

Step-by-Step Assay Protocol
  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Resuspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in MHB to achieve the final assay concentration of

      
       CFU/mL [Reference 2].
      
  • Compound Dilution (in 96-well plate):

    • Row A (Sterility): 100

      
      L MHB (No bacteria, No drug).
      
    • Row H (Growth): 100

      
      L Inoculum + 1% DMSO (No drug).
      
    • Test Wells: Add 100

      
      L of MHB. Perform 2-fold serial dilutions of the this compound stock (starting e.g., at 256 
      
      
      
      g/mL down to 0.5
      
      
      g/mL).
  • Inoculation:

    • Add 100

      
      L of the diluted bacterial inoculum to all test wells (Rows B-G) and Growth Control (Row H).
      
    • Final Volume: 200

      
      L per well.
      
    • Final DMSO Conc: Must be

      
       1% to avoid solvent toxicity.
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35

      
       2°C  for 16–20 hours  in ambient air.
      
  • Readout:

    • Visual: Place plate on a dark background. MIC is the lowest concentration with no visible turbidity .

    • Optical: Read OD

      
       on a plate reader. Subtract Row A (Blank) from all values.
      

Data Analysis & Reporting

Summarize results using the table below. Calculate the MIC as the consensus of triplicates.

Compound IDOrganismStrain IDMIC (

g/mL)
Interpretation
BNB-001 S. aureusATCC 29213[Data]Active/Inactive
BNB-001 E. coliATCC 25922[Data]Active/Inactive
Ciprofloxacin S. aureusATCC 292130.12 - 0.5QC Pass
DMSO Control S. aureus-> Max Conc.Valid Assay

Interpretation Guide:

  • MIC

    
     10 
    
    
    
    g/mL:
    Considered a "Hit" for synthetic small molecules.
  • MIC > 64

    
    g/mL:  Generally considered inactive.
    

References

  • Synthesis & Characterization: Ozdemir, A. et al. "Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties."[2] Letters in Drug Design & Discovery, Vol 10, No 1, 2013.[2]

  • Assay Standard: Clinical and Laboratory Standards Institute (CLSI).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][3][4][5] CLSI document M07-A10.[1] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.[3]

  • Mechanistic Context: Gullickson, G.C., Lewis, D.E.[6][7] "Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions." Synthesis, 2003(5): 681-684.

  • Protocol Validation: Swebocki, T. et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io, 2023.[4] [4]

Sources

mechanochemical synthesis of benzhydryl amide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mechanochemical Synthesis of Benzhydryl Amide Derivatives

Abstract

The benzhydryl amide moiety is a significant structural motif in medicinal chemistry and materials science. Traditional solution-based syntheses often necessitate large volumes of hazardous solvents, extended reaction times, and complex purification procedures. This application note presents a comprehensive guide to the , a green and highly efficient alternative that leverages mechanical energy to drive reactions in the solid state. We provide an in-depth exploration of the underlying principles, detailed experimental protocols, optimization strategies, and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to adopt sustainable and robust methodologies for amide bond formation.

Introduction: A Paradigm Shift in Amide Synthesis

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and appearing in approximately 25% of all reactions in medicinal chemistry projects.[1] The benzhydryl functional group, with its two phenyl rings attached to a single carbon, is a privileged structure in pharmaceuticals, contributing to the bioactivity of numerous therapeutic agents.[2] The combination of these two components into benzhydryl amides creates molecules of significant interest in drug discovery.

Traditionally, the synthesis of these amides relies on solution-phase chemistry, which is often plagued by issues of solvent waste, energy consumption, and challenging purifications.[3] Mechanochemistry emerges as a transformative alternative, utilizing mechanical force, typically through ball milling, to initiate chemical reactions with minimal or no solvent.[3][4][5] This approach aligns perfectly with the principles of green chemistry, offering numerous advantages:

  • Sustainability: Drastically reduces or eliminates the use of hazardous solvents, minimizing chemical waste.[3][6]

  • Efficiency: Often leads to significantly shorter reaction times and higher yields compared to conventional methods.[3][6]

  • Novel Reactivity: Enables reactions that are difficult or impossible in solution, potentially providing access to new chemical space.[3]

  • Operational Simplicity: Simplifies reaction work-up and product isolation, sometimes avoiding the need for chromatographic purification.[7]

This guide provides the foundational knowledge and practical protocols to successfully implement mechanochemical methods for the synthesis of benzhydryl amide derivatives.

Principles and Mechanistic Insights

Mechanochemical synthesis harnesses high-energy impacts from milling media (e.g., steel balls) inside a vibrating or rotating jar to activate chemical transformations. The process creates localized "hot spots" and transient plastic deformation of solid reactants, breaking and forming bonds without the need for a bulk solvent medium.[6]

Key Parameters in Mechanochemical Synthesis

The success of a mechanochemical reaction is governed by several critical parameters:

  • Milling Frequency: Measured in Hertz (Hz), this determines the energy input into the system. Higher frequencies generally lead to faster reaction rates, but can also cause degradation of sensitive molecules. A typical frequency for amide coupling is 30 Hz.[7][8]

  • Milling Time: Reaction times can range from minutes to several hours. Optimization is crucial to ensure complete conversion without product degradation. Many amide syntheses are complete within 60-90 minutes.[7][9]

  • Milling Media: The material (e.g., stainless steel, zirconia, tungsten carbide), size, and number of milling balls influence the impact energy and efficiency of mixing.

  • Liquid-Assisted Grinding (LAG): The addition of a catalytic amount of liquid can dramatically accelerate reaction rates.[10] This technique, known as LAG, improves the mobility of reactants and can facilitate the removal of by-products. The ratio of liquid volume to solid mass (η in µL/mg) is a key parameter to optimize.[9] Ethyl acetate and ethanol are common and effective LAG additives for amide synthesis.[7][10]

Mechanochemical_Activation cluster_mill Milling Jar Reactants Solid Reactants (e.g., Carboxylic Acid + Benzhydryl Amine) Energy Mechanical Energy (Impacts, Shear) Reactants->Energy Input (Vibration/Rotation) Product Benzhydryl Amide Product Reactants->Product Chemical Transformation Balls Milling Balls Balls->Reactants Activation Energy->Balls

Figure 1: Conceptual diagram of mechanochemical activation in a ball mill.

General Protocol: Synthesis of N-Benzhydrylbenzamide

This protocol details a representative synthesis of an N-benzhydryl amide from a carboxylic acid and a benzhydryl amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method is adapted from established mechanochemical amidation procedures.[1][7][8]

Materials and Equipment
  • Reactants: Benzoic acid, Benzhydrylamine, EDC·HCl

  • LAG Additive: Ethyl Acetate (EtOAc)

  • Equipment:

    • Mixer mill (e.g., Spex SamplePrep 8000M, Retsch MM 400)

    • 10 mL stainless steel milling jar

    • 10 mm stainless steel milling ball (x1)

    • Analytical balance

    • Spatulas

    • Glass vials

    • Pipettes

    • Rotary evaporator

  • Work-up Chemicals: Ethyl acetate, deionized water, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).

Experimental Workflow

protocol_workflow start Start weigh 1. Weigh Reactants (Benzoic Acid, Benzhydrylamine, EDC·HCl) start->weigh end End: Purified Product load 2. Load Jar (Reactants + Milling Ball) weigh->load add_lag 3. Add LAG Additive (e.g., EtOAc, η ≈ 0.1 µL/mg) load->add_lag mill 4. Ball Mill (e.g., 30 Hz, 60 min) add_lag->mill extract 5. Extraction (Transfer solid to vial with EtOAc) mill->extract wash 6. Aqueous Wash (NaHCO₃, H₂O, Brine) extract->wash dry 7. Dry & Concentrate (Dry with Na₂SO₄, filter, evaporate solvent) wash->dry analyze 8. Characterize Product (NMR, MS, IR) dry->analyze analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzhydryl-4-Nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed to assist researchers in optimizing the synthesis of N-benzhydryl-4-nitrobenzamide . It moves beyond basic textbook procedures to address the specific steric and electronic challenges of this reaction.

Topic: Yield Optimization & Troubleshooting Guide Applicable Chemistry: Amide Coupling (Schotten-Baumann / Acyl Chloride Method) Target Molecule: N-(diphenylmethyl)-4-nitrobenzamide

Module 1: Reaction Optimization (The "Why" & "How")

The synthesis of this compound involves coupling a sterically hindered amine (Benzhydrylamine ) with an electron-deficient acid derivative (4-Nitrobenzoyl chloride ). To maximize yield, you must balance the high reactivity of the acid chloride with the slow nucleophilic attack of the bulky amine.

The Mechanistic Challenge
  • Steric Hindrance: The benzhydryl group possesses two phenyl rings adjacent to the amine, creating significant steric bulk. This slows the rate of nucleophilic attack on the carbonyl carbon.

  • Electronic Activation: The 4-nitro group is strongly electron-withdrawing, making the acyl chloride highly electrophilic. While this promotes coupling, it also makes the reagent extremely sensitive to hydrolysis by trace moisture.

Method Selection: Acid Chloride vs. Coupling Agents

We recommend the Acid Chloride Method for scale-up and maximum yield (>90%). While coupling agents (HATU/EDC) are milder, they often struggle to drive the reaction to completion against the steric bulk of benzhydrylamine without extended reaction times or elevated temperatures.

ParameterAcid Chloride Method (Recommended) Coupling Agent (HATU/EDC)
Reactivity High (Fast kinetics)Moderate (Slower kinetics)
Moisture Sensitivity High (Requires anhydrous conditions)Low
Purification Simple (Recrystallization)Complex (Urea byproducts)
Cost Efficiency HighLow (Reagents are expensive)

Module 2: Troubleshooting Center (FAQ)

Issue 1: "My yield is consistently low (<50%), and I see white precipitate immediately."

Diagnosis: Hydrolysis of 4-nitrobenzoyl chloride. The white precipitate is likely 4-nitrobenzoic acid , formed when the acid chloride reacts with atmospheric moisture or wet solvent before it can couple with the amine.

  • Solution:

    • Solvent Quality: Use anhydrous DCM or THF (water content <50 ppm).

    • Reagent Quality: Check the quality of 4-nitrobenzoyl chloride. If it smells strongly of acetic/hydrochloric acid or contains white solids, it has hydrolyzed. Recrystallize from ligroin or buy fresh.

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon balloon.[1]

Issue 2: "The reaction stalls; TLC shows unreacted amine."

Diagnosis: Steric hindrance is preventing completion.[2][3] The bulky benzhydryl group is slowing the attack.[3]

  • Solution:

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive and transfers the acyl group to the amine more efficiently.

    • Temperature: Allow the reaction to warm to Room Temperature (RT) or reflux gently (40°C) after the initial addition.

Issue 3: "The product is an oil or sticky gum that won't crystallize."

Diagnosis: Impurities (residual solvent or excess amine) are preventing crystal lattice formation.

  • Solution:

    • Acid Wash: Wash the organic layer with 1M HCl during workup. This protonates unreacted benzhydrylamine, moving it to the aqueous layer.

    • Trituration: Dissolve the oil in a minimum amount of hot Ethanol, then add cold water dropwise until turbid. Cool to 4°C.

Module 3: Master Protocol (High-Yield System)

This protocol is engineered for 90%+ yield by incorporating an acyl transfer catalyst (DMAP) and strict moisture control.

Reagents
  • Benzhydrylamine (1.0 eq): The nucleophile.

  • 4-Nitrobenzoyl chloride (1.1 eq): The electrophile (slight excess).

  • Triethylamine (TEA) (1.5 eq): HCl scavenger.

  • DMAP (0.1 eq): Nucleophilic catalyst.

  • DCM (Anhydrous): Solvent (0.2 M concentration).

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen. Add a magnetic stir bar.[4]

  • Amine Solubilization: Dissolve Benzhydrylamine (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Controlled Addition: Dissolve 4-Nitrobenzoyl chloride (1.1 eq) in a separate small volume of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Why? Keeping the temp low prevents decomposition; slow addition prevents local concentration spikes.

  • Reaction: Remove ice bath and stir at Room Temperature for 3-5 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (removes acid).

    • Wash organic layer with 1M HCl (removes unreacted amine/DMAP).

    • Wash with Brine , dry over Na₂SO₄ , and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

Module 4: Visualization

Reaction Logic & Troubleshooting Flow

The following diagram illustrates the critical decision points and chemical pathways for this synthesis.

G Start Start: Reagents Preparation Check Check Reagents: Is Acid Chloride Hydrolyzed? Start->Check PurifyReagent Recrystallize/Replace Acid Chloride Check->PurifyReagent Yes (White Solid/Smell) Reaction Reaction: Amine + Acid Chloride + TEA (0°C -> RT, DCM) Check->Reaction No (Clear/Yellow Liq) PurifyReagent->Reaction Monitor TLC Monitoring (3h) Reaction->Monitor Stalled Issue: Unreacted Amine Monitor->Stalled Incomplete Workup Workup: 1. NaHCO3 Wash (Acid removal) 2. 1M HCl Wash (Amine removal) Monitor->Workup Complete AddDMAP Action: Add 10 mol% DMAP Heat to 40°C Stalled->AddDMAP AddDMAP->Monitor Product Final Product: This compound (Crystalline Solid) Workup->Product

Caption: Workflow logic for optimizing yield, highlighting the critical impurity check and the catalytic intervention loop.

References

  • BenchChem Technical Support. (2025).[5][6] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from

  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride. Org. Synth. 3, 75. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).
  • Royal Society of Chemistry. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from

Sources

Technical Support Center: Solubility Optimization for N-Benzhydryl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzhydryl-4-nitrobenzamide presents a classic challenge in medicinal chemistry: it combines a polar nitro-amide core with a highly lipophilic benzhydryl (diphenylmethyl) tail.[1] This structural duality creates a "solubility cliff."[1] While the compound dissolves readily in anhydrous organic solvents, it exhibits extremely low thermodynamic solubility in water, leading to rapid precipitation ("crashing out") during biological assay preparation.

This guide provides a root-cause analysis of these failures and validated protocols to ensure consistent delivery of the compound in cellular and enzymatic assays.

Part 1: The DMSO Stock Solution (Getting it into Solution)

The Core Problem: Hygroscopicity

Users often report that the compound dissolves initially but precipitates after storage, or fails to dissolve in "fresh" DMSO.[2] The culprit is rarely the compound itself, but rather the water content of the DMSO.

The Mechanism: DMSO is hygroscopic; it absorbs atmospheric moisture rapidly.[1][2][3][4][5] this compound is highly hydrophobic (predicted LogP > 4.0 due to the benzhydryl group).[1] Even 1-2% water content in DMSO can reduce the saturation limit of this compound by orders of magnitude, causing it to crystallize.[1]

Troubleshooting Guide: Stock Preparation
SymptomProbable CauseCorrective Action
Cloudy upon addition DMSO is "wet" (hydrated).[1][5]Use anhydrous DMSO (sealed ampoules).[5] Do not use DMSO stored in plastic tubes for >1 week.[1]
Floating particles Kinetic dissolution barrier.[1]Sonicate at 40°C for 10 mins. The benzhydryl group adds steric bulk, slowing solvent intercalation.
Re-precipitation at 4°C Thermodynamic saturation.Store stocks at room temperature (RT) if stable, or warm to 37°C before opening the vial to redissolve.
Protocol: Anhydrous Stock Preparation
  • Vessel: Use a glass vial with a PTFE-lined cap (avoid polypropylene if possible to minimize leaching).[1]

  • Solvent: Use LC-MS grade Anhydrous DMSO (>99.9%).[1]

  • Technique:

    • Weigh compound.[1]

    • Add DMSO to 80% of final volume.[1]

    • Vortex (30 sec) -> Sonicate (5 min at 40°C).

    • Add remaining DMSO to volume.[1]

    • QC Check: Hold vial against a light source; the solution must be a clear, yellow/amber liquid with no Tyndall effect (scattering of light by micro-particles).

Part 2: The Aqueous Transition (Preventing the "Crash Out")

The Core Problem: Solvent Shock

The most frequent failure mode occurs when injecting the DMSO stock directly into cell culture media or buffer. The rapid change in dielectric constant (from


 for DMSO to 

for water) forces the hydrophobic benzhydryl tails to aggregate instantly, forming micro-precipitates that are often invisible to the naked eye but cytotoxic to cells.
Visualization: The Precipitation Mechanism

precipitation_mechanism Stock DMSO Stock (Solvated Monomers) Mixing Rapid Injection into Aqueous Media Stock->Mixing Shock Solvent Shock (Dielectric Shift) Mixing->Shock Direct Addition Success Stable Dispersion (Bioavailability = 100%) Mixing->Success Step-wise Dilution (See Protocol) Nucleation Hydrophobic Aggregation Shock->Nucleation Supersaturation Precipitate Precipitation (Bioavailability = 0%) Nucleation->Precipitate

Figure 1: The "Solvent Shock" pathway.[1] Direct addition leads to nucleation (red path), while controlled dilution maintains dispersion (green path).

Protocol: The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate step to lower the chemical potential gradually.[1][3]

Target: 10 µM final concentration in Media (0.1% DMSO final).

  • Start: 10 mM DMSO Stock.

  • Intermediate Step (100x -> 10x):

    • Prepare a "working solution" of 100 µM in pure DMSO or a DMSO/PEG400 (50:50) mix.

    • Why? This allows you to pipette a larger volume later, improving accuracy and mixing speed.[6]

  • Final Dilution (The Critical Step):

    • Place the culture media/buffer on a magnetic stirrer or vortex (medium speed).

    • Add the working solution dropwise to the vortexing media.

    • Crucial: The tip should be submerged just below the surface to ensure immediate dispersal.

    • Do not squirt the DMSO stock against the plastic wall of the tube; the compound will adhere to the plastic.

Part 3: Advanced Formulation (When Simple Dilution Fails)

If the compound precipitates even with the intermediate method (common at concentrations >50 µM), you must alter the solvent system. The benzhydryl group interacts strongly with cyclodextrins.[1]

FAQ: How can I increase maximum solubility?

Q: Can I use ethanol instead of DMSO? A: Likely no. While this compound is soluble in ethanol, ethanol is less effective than DMSO at suppressing aggregation upon water dilution.[1]

Q: What is the best additive? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the benzhydryl tail, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Formulation Matrix
MethodComponent SystemMax Solubility (Est.)Pros/Cons
Standard DMSO (0.1%) in Buffer< 10 µMSimple, but high risk of precipitation.[1]
Surfactant DMSO + 0.05% Tween 80~ 50 µMPrevents aggregation; Tween may affect cell membrane integrity.[1]
Complexation 20% HP-β-CD in Buffer > 100 µMGold Standard. Biologically inert; requires stirring for 1-2 hours to complex.[1]
Decision Tree for Assay Optimization

decision_tree Start Start: Dilution into Media Check Visual/Microscopic Check: Precipitate? Start->Check NoPrecip Proceed to Assay Check->NoPrecip Clear YesPrecip Precipitate Observed Check->YesPrecip Cloudy Step1 Try Intermediate Dilution (Dropwise addition) YesPrecip->Step1 Step1->Check Retest Step2 Add Surfactant (0.05% Tween-80) Step1->Step2 Fails Step2->Check Retest Step3 Use Cyclodextrin (HP-beta-CD) Step2->Step3 Fails Step3->Check Retest

Figure 2: Troubleshooting logic flow. Move to complexation (Step 3) only if kinetic methods (Step 1) and surfactants (Step 2) fail.

References

  • BenchChem. Impact of hygroscopic DMSO on solubility. (2025).[2][5][7] Explains the freezing point depression and solubility loss in hydrated DMSO.

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (2025).[2][5][7] Details the thermodynamics of DMSO-water mixtures and "crash out" risks.

  • Royal Society Publishing. On the solubility of azodicarbonamide in water/DMSO mixtures.[1] (2024).[8] Provides comparative data on amide solubility in aprotic vs. protic solvents.

  • National Institutes of Health (NIH). Detailed study of precipitation of a poorly water soluble test compound.[1] (2013).[9] Validates the impact of mixing speed and automation on precipitation.

  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions. (2022).[10] Discusses the solvation shell structure of amides in DMSO.

Sources

Technical Support Center: Purification of Benzhydryl Nitrobenzamide Intermediates by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of benzhydryl nitrobenzamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these specific molecular scaffolds. Benzhydryl nitrobenzamides, key intermediates in many pharmaceutical syntheses, possess unique chemical properties stemming from their bulky benzhydryl group, polar amide linkage, and electron-withdrawing nitro group. These features can complicate purification, leading to issues like poor solubility, strong interactions with silica gel, and co-elution with impurities.

This document provides in-depth troubleshooting guides and FAQs to address these specific issues. It is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Core Principles: Navigating the Separation

The purification of benzhydryl nitrobenzamide intermediates almost exclusively relies on normal-phase column chromatography, where a polar stationary phase (typically silica gel) is used with a less polar mobile phase. The separation is governed by the differential partitioning of the sample components between the two phases. Due to the presence of the polar amide and nitro functionalities, these molecules often exhibit moderate to high polarity.

The Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is covered with acidic silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. This acidity can sometimes lead to the degradation of sensitive compounds.[1][2]

The Mobile Phase (Eluent): The choice of eluent is critical. A solvent system is selected to achieve a target retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.25 and 0.35 for the desired compound.[3] This Rf value typically ensures good separation without excessively long elution times. Common solvent systems are mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane).[3]

Experimental Protocol: Flash Column Chromatography Workflow

This protocol outlines the standard procedure for purifying a benzhydryl nitrobenzamide intermediate.

Step 1: Analytical TLC for Solvent System Selection
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.[4]

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate, drawn about 1 cm from the bottom.[5]

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. The chamber should be saturated with solvent vapors, which can be aided by lining it with filter paper.[3] Ensure the solvent level is below the baseline.[5]

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the front with a pencil.[4] Visualize the spots under a UV lamp. The ideal solvent system will give your target compound an Rf value between 0.25-0.35 and provide clear separation from impurities.[3]

Step 2: Column Preparation and Packing
  • Select Column Size: Choose a column diameter and height appropriate for the amount of crude material you need to purify.

  • Prepare Slurry: Prepare a slurry of silica gel in your initial, least polar eluting solvent.

  • Pack the Column: Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles. Drain the excess solvent until it is level with the top of the silica bed.[6]

  • Add Sand: Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

Step 3: Sample Loading
  • Wet Loading: If your crude mixture is soluble in the initial eluting solvent, dissolve it in a minimal amount of this solvent and carefully pipette it onto the sand layer.

  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[2] This technique often results in better resolution.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the eluting solvent to the column and apply pressure (if using flash chromatography) to start the flow.

  • Gradient Elution (Optional): If separation is difficult, you can start with a less polar solvent system and gradually increase the polarity during the run.[2] This can help elute more strongly retained compounds while providing good separation of less polar impurities.

  • Collect Fractions: Collect the eluate in a series of test tubes or vials.

  • Monitor Elution: Use TLC to analyze the collected fractions and identify which ones contain your purified compound.

Workflow Diagram

G cluster_prep Preparation Phase cluster_main Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My compound is stuck on the baseline of the TLC plate, even when using 100% ethyl acetate. How can I get it to move off the column?

A1: This is a classic sign that your compound is highly polar and interacting very strongly with the acidic silica gel.[1]

  • Causality: The amide and nitro groups in your molecule are likely forming strong hydrogen bonds with the silanol groups on the silica surface, preventing the mobile phase from eluting it.

  • Solutions:

    • Increase Solvent Polarity Drastically: Switch to a more aggressive solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[6] Start with 1-5% MeOH in DCM and gradually increase the concentration.

    • Use Additives: Since amides can have basic character, adding a small amount of a base to the eluent can disrupt the strong interaction with the acidic silica. Try adding 1-2% triethylamine to your solvent system.[2] Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this solution added to dichloromethane.[5][6]

    • Consider Reversed-Phase Chromatography: If your compound is still immobile, normal-phase chromatography may not be suitable. In reversed-phase chromatography (using a non-polar stationary phase like C18 silica), highly polar compounds elute first.[6]

Q2: My compound streaks badly on the TLC plate and elutes from the column over many fractions (tailing). How can I get sharper bands?

A2: Tailing indicates that a portion of your compound is being retained more strongly than the bulk, leading to a slow, continuous elution.

  • Causality: This can be caused by several factors:

    • Strong Analyte-Stationary Phase Interaction: Similar to the cause of Q1, strong, non-ideal interactions with active sites on the silica gel can cause tailing.

    • Column Overload: Loading too much sample can saturate the stationary phase, leading to poor peak shape.

    • Compound Degradation: If the compound is slowly degrading on the column, the degradation products may elute at different rates, appearing as a streak.

  • Solutions:

    • Increase Elution Strength Mid-Run: Once your compound starts to elute, you can slightly increase the polarity of the mobile phase.[1] This helps to push the trailing end of the band off the column more quickly.

    • Use Additives: As in A1, adding a small amount of triethylamine or using an ammonia/methanol mixture can cap the acidic silanol sites responsible for the strong interactions, resulting in more symmetrical peaks.[2]

    • Check for Stability (2D TLC): To check if your compound is decomposing, run a normal TLC, then turn the plate 90 degrees and re-develop it in the same solvent system. If the spot remains a single spot, the compound is stable. If a new spot or streak appears, it is decomposing on the silica.[1] If decomposition is the issue, you may need to deactivate the silica with a base or use a different stationary phase like alumina.[1]

Q3: I can't see my compound in any of the collected fractions, but I know the reaction worked. Where did it go?

A3: It is a frustrating situation, but there are several logical possibilities.

  • Causality & Solutions:

    • It Decomposed on the Column: The compound may be unstable to the acidic silica gel.[1] Test for stability using 2D TLC as described above. If it is unstable, you must use a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina.[2]

    • It Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly with the initial solvent volume before you started collecting fractions. Always check the very first fraction that comes off the column.[1]

    • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be seen on a TLC plate.[1] Try combining several fractions you expect the compound to be in and concentrate them on a rotary evaporator before running a new TLC.

    • You Used the Wrong Solvent: Double-check the solvent bottles to ensure you didn't accidentally use a much less polar solvent than intended.[1]

Troubleshooting Decision Tree

G Start Problem: Compound not found in fractions. Q1 Did it elute in the solvent front? Start->Q1 A1_Yes Yes. Re-run column with a less polar solvent system. Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the compound stable on silica? (Check with 2D TLC) A1_No->Q2 A2_No No. Deactivate silica with base or use alumina. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Are fractions too dilute? A2_Yes->Q3 A3_Yes Yes. Combine and concentrate fractions before TLC analysis. Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate initial reaction and work-up procedure. A3_No->End

Caption: Troubleshooting guide for missing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for TLC analysis of benzhydryl nitrobenzamides?

A1: The polarity can vary based on other substituents, but good starting points are mixtures of hexanes and ethyl acetate, or dichloromethane and ethyl acetate. A systematic approach is to start with a non-polar system and gradually increase the polarity.

Recommended Starting Solvent Systems for TLC Screening
System
Hexanes : Ethyl Acetate
Dichloromethane : Ethyl Acetate
Dichloromethane : Methanol

Q2: How much crude material can I load onto my column?

A2: A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:30 to 1:100 by weight. For difficult separations (impurities with very similar Rf values), you should use a higher ratio (e.g., 1:100) to ensure better resolution. Overloading the column is a common cause of poor separation.

Q3: My crude sample won't dissolve in the solvent I want to use for the column. What should I do?

A3: This is a common problem, especially on a larger scale. The best solution is "dry loading".[2] Dissolve your crude material in a solvent in which it is highly soluble (like pure DCM or acetone). Add silica gel to this solution (enough to make a free-flowing powder after the solvent is removed). Remove the solvent completely using a rotary evaporator. You can then carefully pour this silica-adsorbed sample onto the top of your packed column. This technique prevents the issues associated with loading a sample in a solvent that is stronger than the eluent.

Q4: Can I reuse my chromatography column?

A4: While technically possible for some applications, it is generally not recommended in a research and development setting for purifying intermediates. It can be very difficult to ensure that all previously loaded material has been completely washed from the column. Any residue can contaminate your next purification, leading to confusing results and potentially compromising the purity of your final compound.[7]

Q5: The pressure in my flash chromatography system is too high after I packed the column. What could be the cause?

A5: High back pressure is usually due to an obstruction or overly compacted packing.

  • Fine Particles: The silica gel may contain too many fine particles, which can clog the column frit.

  • Improper Packing: If the column is packed too tightly or unevenly, it can restrict solvent flow.

  • Precipitation: The sample may have precipitated at the top of the column if it is not soluble in the mobile phase.[1]

  • System Clog: Check for clogs in the tubing or frits of your system.[7]

To resolve this, you may need to re-pack the column. If the issue is particulate matter from the sample, filtering the sample solution before loading can help.[8]

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica. Available from: [Link]

  • Oreate AI Blog. (2026). Common Issues in Chromatographic Analysis and Systematic Solutions. Available from: [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]

  • LCGC International. (2015). Detective Work, Part II: Physical Problems with the Column. Available from: [Link]

Sources

minimizing side reactions in 4-nitrobenzoyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitrobenzoyl Chloride Coupling Optimization

  • Ticket ID: 4NBC-OPT-2026

  • Status: Open

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are likely here because your coupling reaction with 4-nitrobenzoyl chloride (4-NBC) is suffering from low yields, difficult purification, or unexpected decomposition.

Unlike standard benzoyl chloride, the para-nitro group (


)  creates a powerful electron-withdrawing effect, making the carbonyl carbon significantly more electrophilic. This increases reactivity toward your nucleophile but also drastically lowers the energy barrier for side reactions—specifically hydrolysis and anhydride formation.

This guide treats your experiment as a system that requires precise kinetic control. Below are the three most common "failure modes" we see in the field, accompanied by their solutions.

Module 1: Moisture Management (The "White Solid" Error)

User Report: "I weighed out my 4-NBC, but it looks like a caked white powder instead of yellow crystals. My reaction yield is <40%, and I'm recovering a lot of solid that doesn't dissolve in DCM."

Diagnosis: Hydrolysis. 4-NBC is extremely hygroscopic. The "white solid" is likely 4-nitrobenzoic acid (4-NBA) , the hydrolysis product. The


 group makes the acyl chloride so reactive that atmospheric moisture is sufficient to degrade it within minutes, releasing HCl gas and forming the unreactive acid.

The Fix: The "Schlenk-First" Protocol Do not handle 4-NBC on an open bench for more than a few seconds.

  • Reagent Validation: Check the melting point.

    • Pure 4-NBC: ~72–74°C (Yellow needles).

    • Hydrolyzed 4-NBA: ~239–241°C (White powder).

    • If MP is >75°C, recrystallize from dry CCl₄ or Ligroin before use.

  • Solvent Drying: Use DCM or THF dried over molecular sieves (3Å). "Reagent grade" solvents contain enough water (50–100 ppm) to kill 5–10% of your reagent immediately.

  • Inert Atmosphere: All weighing and transfer must occur under

    
     or Ar.
    

Visualizing the Competitive Pathway The following diagram illustrates why even trace moisture is fatal to high yields.

HydrolysisCompetition NBC 4-Nitrobenzoyl Chloride (Highly Electrophilic) Product Desired Amide (Stable) NBC->Product  Fast (k1) Acid 4-Nitrobenzoic Acid (Dead End) NBC->Acid  Very Fast (k2) Amine Target Amine (Nucleophile) Amine->Product Water Trace Water (Impurity) Water->Acid HCl HCl Gas (Deactivates Amine) Water->HCl HCl->Amine  Protonation (Stops Reaction)

Caption: Kinetic competition between productive coupling (k1) and destructive hydrolysis (k2). Note that HCl byproduct further inhibits the reaction by protonating the amine.[1]

Module 2: Exotherm & Selectivity Control

User Report: "I added the acid chloride to my amine. The solution turned black/dark orange and boiled. The NMR is a mess of impurities."

Diagnosis: Uncontrolled Exotherm & Decomposition. The nitro group facilitates such rapid nucleophilic attack that the local heat of reaction can cause polymerization or degradation of the amine. Furthermore, if the addition is too fast, the local concentration of acid chloride exceeds the amine, promoting dimerization .

The Fix: Temperature & Base Management

ParameterRecommendationScientific Rationale
Temperature 0°C to -10°C Slows kinetics (k) to allow mixing before reaction, preventing "hotspots."
Addition Mode Dropwise (Diluted) Dissolve 4-NBC in DCM first. Add this solution to the amine, not the solid directly.
Base Scavenger TEA or DIPEA (2.5 eq) You need >1 eq to neutralize the HCl formed. Without this, your amine becomes an ammonium salt and stops reacting.
Catalyst Avoid DMAP Unlike standard benzoyl chloride, 4-NBC is reactive enough without DMAP. Adding it increases the risk of side reactions (N-acylpyridinium salts).

Module 3: Purification (Removing the Acid)

User Report: "I have the product, but it's contaminated with 4-nitrobenzoic acid. Column chromatography is not separating them well."

Diagnosis: Inefficient Workup. 4-Nitrobenzoic acid (the hydrolysis byproduct) often co-elutes with polar amides. However, its acidity (


) is significantly higher than unsubstituted benzoic acid (

), which we can exploit.

The Fix: The "pH Swing" Wash Do not rely on chromatography for this separation. Use liquid-liquid extraction.[2]

  • Dissolve: Take crude mixture in Ethyl Acetate or DCM.

  • Acid Wash: Wash with 1M HCl (2x).

    • Purpose: Removes unreacted amine and trace pyridine/TEA.

  • Base Wash (Critical): Wash with Saturated Na₂CO₃ or 1M NaOH (3x).

    • Purpose: Deprotonates 4-nitrobenzoic acid into water-soluble sodium 4-nitrobenzoate.

    • Note: The yellow color will migrate to the aqueous layer. Wash until the aqueous layer is no longer yellow.

  • Dry: Brine wash, then dry over

    
    .
    

Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (Product + 4-NBA + Amine) Step1 Wash with 1M HCl Crude->Step1 Org1 Organic Layer (Product + 4-NBA) Step1->Org1 Aq1 Aqueous Layer (Amine salts - Discard) Step1->Aq1 Step2 Wash with Sat. Na2CO3 (Repeat until colorless) Org2 Final Organic Layer (Pure Product) Step2->Org2 Aq2 Aqueous Layer (Na-4-Nitrobenzoate - Yellow) Step2->Aq2 Org1->Step2

Caption: Separation strategy exploiting the pKa difference of the 4-nitrobenzoic acid byproduct.

Frequently Asked Questions (FAQ)

Q: Can I store 4-nitrobenzoyl chloride in the fridge? A: Only if sealed perfectly under inert gas. If the container is opened to air and then refrigerated, condensation will form inside the bottle, hydrolyzing the entire stock. It is safer to store it in a desiccator at room temperature.

Q: Why is my aqueous wash turning bright yellow? A: This is normal and a good sign. The 4-nitrobenzoate anion is yellow. If the yellow color persists in the organic layer, you still have acid impurity or your product itself is colored (common with nitro-compounds).

Q: Can I use ethanol as a solvent? A: Absolutely not. 4-NBC will react with ethanol to form ethyl 4-nitrobenzoate (an ester) almost as fast as it reacts with your amine. Use non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

References

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Coll. Vol. 1, p.394 (1941); Vol. 3, p.75 (1923).

  • NIST Chemistry WebBook. 4-Nitrobenzoyl chloride Properties & Hydrolysis Data. SRD 69.[3]

  • BenchChem. Technical Guide to the Synthesis and Handling of 4-Nitrobenzoyl Chloride.

  • Sigma-Aldrich. 4-Nitrobenzoyl chloride Product Specification and Handling.

Sources

Technical Support Center: Optimizing Recrystallization Solvents for N-benzhydryl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-benzhydryl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization, a critical step in obtaining high-purity material. Here, we move beyond generic protocols to offer a troubleshooting-focused resource grounded in the principles of physical organic chemistry and extensive laboratory experience.

I. Understanding the Molecule: this compound

Before delving into solvent selection, a brief analysis of the target molecule is crucial. This compound possesses several key structural features that will dictate its solubility behavior:

  • Two Aromatic Rings: These contribute to the molecule's non-polar character, suggesting solubility in aromatic and some less polar solvents.

  • Amide Linkage (-CONH-): This group is polar and capable of hydrogen bonding, indicating potential solubility in more polar, protic solvents.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group, further influencing the molecule's overall polarity.

  • Benzhydryl Group (-CH(Ph)2): This bulky, non-polar group significantly increases the steric hindrance and non-polar surface area.

The interplay of these functionalities results in a molecule of moderate polarity. This understanding forms the basis for a rational approach to solvent selection.

II. The Core Principle of Recrystallization

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor).[1][3]

III. Troubleshooting Guide: Solvent Selection and Optimization

This section is structured in a question-and-answer format to directly address common challenges encountered during the recrystallization of this compound.

Question 1: Where do I even begin with solvent selection?

Answer: A systematic screening of solvents with varying polarities is the most effective starting point. Given the moderate polarity of this compound, a range of solvents should be tested. A good rule of thumb is to test solvents that have some structural similarity to the solute.[4] For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[5]

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with about 0.5 mL. Agitate the mixture.

  • Observe the solubility at room temperature. An ideal solvent will not fully dissolve the compound at this stage.[3]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.

  • Observe the solubility at the boiling point. A good candidate solvent will completely dissolve the compound.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Question 2: My compound is soluble in everything I try, even at room temperature. What now?

Answer: This indicates that the solvents you have selected are too "good" at dissolving your compound. You need to find a solvent in which the compound is less soluble. This often means moving towards less polar solvents. However, a more versatile solution is to employ a mixed-solvent system.[1]

Mixed-Solvent Recrystallization: This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[1]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of the "good" hot solvent (e.g., ethanol or acetone).

  • While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Question 3: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[6][7][8] This is a common problem, especially with impure samples.

Troubleshooting "Oiling Out":

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[6][7] This lowers the saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.

  • Lower the Temperature of Crystallization: Try a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the rate of cooling.[7]

  • Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes break up the oil and induce crystallization.[6]

  • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal (a "seed crystal") to the cooling solution can provide a nucleation point for crystal growth.

Question 4: I'm not getting a good yield. Where is my product going?

Answer: Low yield is a frequent issue in recrystallization. Several factors could be at play:

  • Using Too Much Solvent: This is the most common reason for low yield.[7] The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even at low temperatures. Always use the minimum amount of hot solvent necessary to dissolve your compound.[9] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.[6][7]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product.[6][8] To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent.[6][10]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize product recovery.[9]

Data Presentation: Solvent Properties

The following table provides a summary of potentially useful solvents for the recrystallization of this compound, ordered by increasing polarity.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
n-Hexane690.11.9Good as an anti-solvent.[4]
Toluene1112.42.4May be a good single solvent for less polar compounds.
Diethyl Ether352.84.3Low boiling point can be advantageous.
Ethyl Acetate774.46.0A versatile solvent for many organic compounds.[4]
Acetone565.121A good polar aprotic solvent.[5][11]
Isopropanol823.918A common protic solvent.
Ethanol784.324.3Often a good choice for amides.[5][11]
Acetonitrile825.837.5A polar aprotic solvent that can give good results for amides.[5]
Water10010.280.1Can be used as an anti-solvent with polar organic solvents.[4]

Polarity Index values are relative measures. Dielectric constants provide a more quantitative measure of polarity.[12]

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Solvent_Selection Workflow for Recrystallization Solvent Selection A Start: Crude this compound B Test solubility in a polar solvent (e.g., Ethanol) A->B C Insoluble at room temp, soluble when hot? B->C Observe D Successful Single-Solvent Recrystallization C->D Yes E Soluble at room temperature? C->E No F Test a less polar solvent (e.g., Toluene) E->F Yes H Insoluble in hot solvent? E->H No G Insoluble at room temp, soluble when hot? F->G Observe G->D Yes G->H No I Initiate Mixed-Solvent System H->I J Dissolve in minimal hot 'good' solvent (e.g., Ethanol) I->J K Add 'poor' solvent (e.g., Water) until cloudy J->K L Add drops of hot 'good' solvent to clarify K->L M Cool slowly to induce crystallization L->M O Compound 'oils out'? M->O N Successful Mixed-Solvent Recrystallization O->N No P Troubleshoot 'Oiling Out' (add more solvent, cool slower) O->P Yes P->M

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

IV. Frequently Asked Questions (FAQs)

Q1: How pure does my crude material need to be for recrystallization to be effective? A1: Recrystallization works best when the desired compound constitutes the majority of the solid material (typically >80%). If the crude product is heavily contaminated with impurities, a preliminary purification step, such as column chromatography, may be necessary.

Q2: Can I use a rotary evaporator to speed up the cooling process? A2: It is not recommended to use a rotary evaporator for the cooling and crystallization step. Slow cooling is crucial for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.[13] A rotary evaporator is, however, useful for carefully removing excess solvent if you have used too much.[7]

Q3: My crystals are very fine needles. Is this a problem? A3: While not necessarily indicating impurity, very fine needles can trap solvent and make filtration and drying more difficult. Slower cooling rates tend to favor the formation of larger crystals.

Q4: What should I do with the mother liquor after filtration? A4: The mother liquor will contain some dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (e.g., by boiling off some of the solvent) and re-cooling.[9] Be aware that the purity of the second crop is generally lower than the first.

Q5: Are there any specific safety precautions I should take? A5: Always work in a well-ventilated fume hood, especially when working with volatile organic solvents. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of the flammability of organic solvents and avoid open flames.

V. References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Recrystallization and Purification.

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.

  • Unknown Source. (n.d.). Polarity of Solvents.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.

  • Biocyclopedia. (n.d.). Problems in recrystallization.

  • Unknown Source. (n.d.). Experiment 2: Recrystallization.

  • BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.

  • Unknown Source. (n.d.). Recrystallization - Single Solvent.

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.

  • Unknown Source. (n.d.). Recrystallization.

Sources

troubleshooting low purity in nitrobenzamide amide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Yield in Nitrobenzamide Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction

Welcome to the Technical Support Center. You are likely here because your nitrobenzamide synthesis—typically the coupling of a nitrobenzoic acid with an amine, or a benzoic acid with a nitroaniline —is failing to meet purity specifications.

The nitro group (


) introduces unique electronic challenges. It is a strong electron-withdrawing group (EWG).
  • On the Acid (Nitrobenzoic Acid): It increases the electrophilicity of the carbonyl, making the activated species (acid chloride or active ester) highly reactive but also extremely prone to hydrolysis (reverting to starting material).

  • On the Amine (Nitroaniline): It drastically reduces nucleophilicity, often leading to incomplete conversion and requiring aggressive activation methods.

This guide moves beyond generic amide coupling advice to address the specific stability and reactivity profiles of nitro-substituted aromatics.

Phase 1: Diagnostic Workflow

Before altering reagents, identify the failure mode using this logic flow.

TroubleshootingFlow Start Identify Defect Issue_SM Impurity: Starting Acid Present (Hydrolysis) Start->Issue_SM Issue_LowConv Low Conversion / SM Amine (Weak Nucleophile) Start->Issue_LowConv Issue_Urea Impurity: Insoluble Urea (Coupling Byproduct) Start->Issue_Urea Issue_Color Dark/Colored Impurities (Degradation/SNAr) Start->Issue_Color Check_Method Method Used? Issue_SM->Check_Method Acid Chloride Route Check_Nu Is Amine Electron Deficient? Issue_LowConv->Check_Nu Sol: Acid Wash\nSwitch to EDC/HCl Sol: Acid Wash Switch to EDC/HCl Issue_Urea->Sol: Acid Wash\nSwitch to EDC/HCl Carbodiimide used Sol: Temp Control\nAvoid DMF with SOCl2 Sol: Temp Control Avoid DMF with SOCl2 Issue_Color->Sol: Temp Control\nAvoid DMF with SOCl2 Halogen Exchange? Sol: Anhydrous Workup\nSwitch to HATU Sol: Anhydrous Workup Switch to HATU Check_Method->Sol: Anhydrous Workup\nSwitch to HATU Yes Sol: Acid Chloride\nor POCl3 Method Sol: Acid Chloride or POCl3 Method Check_Nu->Sol: Acid Chloride\nor POCl3 Method Nitroaniline used

Figure 1: Diagnostic decision tree for isolating the root cause of low purity in nitrobenzamide synthesis.

Phase 2: Troubleshooting Specific Issues

Issue 1: The "Reverting Acid" (Hydrolysis)

Symptom: LC-MS shows the desired product peak, but a significant peak corresponds to the starting nitrobenzoic acid. Cause: The nitro group makes the activated carbonyl (e.g., acid chloride) hyper-electrophilic. While this speeds up coupling, it makes the intermediate roughly 10x more sensitive to moisture than unsubstituted benzoyl chloride [1]. Solution:

  • Protocol Shift: If using Thionyl Chloride (

    
    ), ensure the acid chloride is evaporated to dryness under inert atmosphere and redissolved in dry DCM/THF before amine addition. Do not store the acid chloride.
    
  • Schotten-Baumann Modification: If using aqueous base (Schotten-Baumann), the hydrolysis rate competes with amidation. Switch to a biphasic system (DCM/Water) with high stirring speed to protect the activated species in the organic phase while the base acts at the interface [2].

Issue 2: Incomplete Conversion (The Weak Nucleophile)

Symptom: High recovery of starting amine (e.g., nitroaniline). Cause: If your amine has a nitro group, its nucleophilicity is severely attenuated. Standard coupling agents (EDC/HOBt) often fail to drive this reaction to completion. Solution:

  • Force Conditions: Switch to Acid Chloride (generated in situ) or HATU .

  • Catalysis: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the weak amine more effectively than the acid chloride alone [3].

Issue 3: The "Sticky" Urea Impurity

Symptom: White, insoluble precipitate contaminates the product; NMR shows broad aliphatic signals (from cyclohexyl groups if DCC is used). Cause: Carbodiimide coupling agents (DCC, EDC) form urea byproducts.[1] Nitrobenzamides are often insoluble in ether/hexane, making it hard to precipitate the urea away from the product. Solution:

  • Reagent Swap: Use EDC·HCl (water-soluble urea) instead of DCC. The urea byproduct can be washed away with water.[2][3]

  • Workup: If using DCC, cool the reaction to

    
     to precipitate the bulk of DCU (dicyclohexylurea) before filtration.
    
Issue 4: Unexpected "Chloro" Impurities

Symptom: Mass spec shows M+34 or M-Nitro+Chloro peaks. Cause: Nucleophilic Aromatic Substitution (SNAr). If you use


 with DMF (catalytic) and heat, the chloride ion can displace the nitro group (or other halogens on the ring) because the ring is electron-deficient [4].
Solution: 
  • Avoid heating

    
     reactions above 
    
    
    
    if DMF is present.
  • Use Oxalyl Chloride at room temperature instead of refluxing thionyl chloride.

Phase 3: Optimized Protocols

Protocol A: The "Gold Standard" for Difficult Couplings (Acid Chloride Method)

Best for: Nitroanilines (weak amines) or Sterically hindered systems.

  • Activation: Suspend Nitrobenzoic acid (1.0 equiv) in dry DCM (or Toluene if high T needed). Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1-2 drops of DMF (catalyst).

    • Observation: Gas evolution (

      
      ).
      
  • Completion: Stir at RT for 2 hours until the solution clears. Evaporate solvent/excess reagent under reduced pressure.[2][4][5][6] Do not expose to air.

  • Coupling: Redissolve residue in dry DCM. Add the Amine (1.0 equiv) and Pyridine (1.5 equiv) or TEA (2.0 equiv) at

    
    .
    
  • Workup: Stir 2-4 hours. Quench with

    
     (removes pyridine/unreacted amine). Wash organic layer with Sat. 
    
    
    
    (removes unreacted acid) and Brine.
Protocol B: The "Clean" Method (HATU Coupling)

Best for: Acid-sensitive substrates or when high purity is required without chromatography.

  • Dissolution: Dissolve Nitrobenzoic acid (1.0 equiv) in dry DMF (Nitro compounds are often insoluble in DCM).

  • Activation: Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 5-10 mins.

    • Note: Solution usually turns yellow/orange.

  • Addition: Add Amine (1.1 equiv). Stir at RT for 2-12 hours.

  • Precipitation Workup: Pour the reaction mixture into a 10x volume of Ice Water (or

    
     if product is acid-stable). The nitrobenzamide usually precipitates as a solid. Filter, wash with water, and dry.
    

Phase 4: Quantitative Comparison of Reagents

Coupling ReagentActivation SpeciesSuitability for Nitro-SystemsPrimary ImpurityRemoval Strategy
SOCl₂ / (COCl)₂ Acid ChlorideHigh (Highly reactive)Hydrolyzed AcidWash with NaHCO₃
EDC / HOBt Active EsterMedium (Good for standard amines)N-Acyl UreaAcid/Water wash
HATU O-At active esterHigh (Best for weak amines)TetramethylureaWater wash (removes HATU byproducts)
DCC O-AcylisoureaLow (Messy workup)DCU (Insoluble Urea)Filtration (Difficult)

Phase 5: Purification & Solubility Guide

Nitrobenzamides often suffer from poor solubility, making chromatography difficult.

Recrystallization Solvents:

  • Ethanol/Water: Dissolve in hot ethanol, add water until turbid, cool.

  • Acetic Acid: For very insoluble nitro compounds, recrystallize from hot glacial acetic acid.

Acid/Base Washing (Self-Validating Step): Since the product is a neutral amide:

  • Acid Wash (

    
    ):  Removes unreacted amine and pyridine/DMAP.
    
  • Base Wash (

    
     or 
    
    
    
    ):
    Removes unreacted nitrobenzoic acid.
    • Warning: Nitro-substituted amides can be slightly acidic (NH proton). Use

      
       (weaker base) to avoid deprotonating the product and losing it to the aqueous layer.
      

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 206, 293-391. Link

Sources

removing unreacted benzhydrylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Benzhydrylamine from Reaction Mixtures Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Introduction: The Physicochemical Challenge

Benzhydrylamine (BHA,


-aminodiphenylmethane) presents a unique purification challenge compared to smaller aliphatic amines.[1] Its two phenyl rings confer significant lipophilicity (

), causing it to "drag" into organic layers even during aqueous workups where smaller amines would easily partition.

Key Physicochemical Parameters:

  • Basicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  ~8.4 (Conjugate acid).[1] It is a moderately strong base.[1]
    
  • Boiling Point: 295°C. Do not attempt removal by rotary evaporation.

  • Solubility: Highly soluble in DCM, EtOAc, and DMSO.[1] Free base is sparingly soluble in water.[1][2]

This guide provides three validated workflows for BHA removal, ranked by throughput and product compatibility.

Module 1: Liquid-Liquid Extraction (The Workhorse)

Best For: Neutral or Acidic Products (Amides, Esters, Carboxylic Acids).[1] Mechanism: Exploiting the


 to protonate BHA into its water-soluble hydrochloride or citrate salt.[1]
The Protocol
  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (DCM or EtOAc). Avoid ethers if possible, as amine salts can sometimes remain partially soluble or form emulsions in ether/water systems.[1]

  • Acid Wash (Choice of Acid is Critical):

    • Standard: Wash organic layer 3x with 1M HCl .[1]

    • Acid-Sensitive Products: Wash 3x with 10% aqueous Citric Acid (pH ~2-3).[1]

  • Visual Validation (The Copper Test):

    • Step: Wash the organic layer with 10% aqueous Copper(II) Sulfate (

      
      ) .[1][3]
      
    • Indicator: If the aqueous layer turns purple/royal blue , BHA is still present (formation of copper-amine complex).[1]

    • Action: Continue washing until the aqueous layer remains pale blue.[1]

  • Final Polish: Wash with Brine, dry over

    
    , and concentrate.[1]
    
Troubleshooting Extraction
IssueCauseSolution
Emulsion Formation BHA salts act as surfactants due to lipophilic phenyl rings.[1]Add a small amount of MeOH to the biphasic mixture or filter the entire mixture through a Celite pad to break surface tension.
Product Loss Product is slightly basic or amphoteric.Switch to Module 2 (Scavenging) or maintain aqueous layer pH at exactly 4.0 (Citrate buffer) to selectively protonate BHA (

8.4) but not weaker product bases (

< 4).[1]

Module 2: Solid-Supported Scavenging (High Throughput)

Best For: Basic Products (Secondary/Tertiary Amines) or Parallel Synthesis.[1] Mechanism: Chemoselective covalent capture of the primary amine (BHA) onto a solid support, allowing the product to remain in solution.

Workflow A: Electrophilic Scavengers (Resin-Based)

Use when your product is a secondary/tertiary amine or non-nucleophilic.[1]

  • Reagent: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde .[1]

  • Stoichiometry: Add 3.0 equivalents of resin relative to the estimated unreacted BHA.

  • Solvent: DCM or THF (Resins swell best in these).[1]

  • Procedure:

    • Add resin to the reaction vessel.[1]

    • Agitate (do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at RT.

    • Filter: The BHA is now covalently bound to the beads.[1] The filtrate contains your pure product.[1]

Workflow B: "Catch and Release" (SCX Columns)

Use when your product is basic, but you want to separate it from non-basic impurities AND BHA.

  • Column: Strong Cation Exchange (SCX) cartridge (Sulfonic acid functionalized).[1]

  • Load: Load reaction mixture in MeOH/DCM (both Product and BHA stick to the column).

  • Wash: Flush with MeOH (removes non-basic impurities).[1]

  • Elute: Flush with 2M

    
     in MeOH .
    
    • Note: This elutes both BHA and Product.[1] This is only useful if BHA was NOT the impurity, but if you are trying to isolate a basic product from neutral reagents.[1]

    • Correction: To separate BHA (Primary) from Product (Tertiary), use PS-Isocyanate (Workflow A) instead.[1] SCX is non-selective for amine type.[1]

Module 3: Chromatography & Derivatization

Best For: Difficult separations where extraction fails and resins are unavailable.[1]

Mobile Phase Modifier

BHA tails significantly on silica due to interaction with silanols.[1]

  • Add 1% Triethylamine (TEA) to your mobile phase.[1] This blocks silanol sites, sharpening the BHA peak and allowing it to elute faster, separating it from less polar products.

In-Situ Derivatization (The "Phthalic" Trick)

If BHA co-elutes with your product:

  • Add Phthalic Anhydride (1.5 eq vs BHA) and TEA to the crude mixture.

  • Heat to 50°C for 1 hour.

  • Result: BHA converts to a Phthalimide (very non-polar, moves to solvent front) or Phthalamic acid (very polar, stays at baseline depending on workup).[1]

  • Your product (assuming it is secondary/tertiary amine or non-amine) remains untouched and separation becomes easy.[1]

Visual Decision Guides

Figure 1: Purification Logic Tree

Caption: Decision matrix for selecting the optimal BHA removal strategy based on product chemistry.

BHA_Removal_Logic Start Crude Mixture contains Unreacted BHA CheckProduct What is the nature of your Product? Start->CheckProduct NeutralAcidic Neutral (Amide/Ester) or Acidic CheckProduct->NeutralAcidic Non-Basic Basic Basic (Amine) CheckProduct->Basic Basic CheckSens Is Product Acid Sensitive? NeutralAcidic->CheckSens ResinType Product Amine Type? Basic->ResinType AcidWash Module 1: Acid Wash (HCl/Citric) HCl Use 1M HCl CheckSens->HCl No Citric Use 10% Citric Acid CheckSens->Citric Yes Scavenge Module 2: Scavenger Resin PS_NCO Use PS-Isocyanate (Removes BHA selectively) ResinType->PS_NCO Product is Sec/Tert Amine Deriv Module 3: Derivatization (Phthalic Anhydride) ResinType->Deriv Product is Primary Amine

Figure 2: The "Copper Check" Workflow

Caption: Visual validation step to ensure complete amine removal using Copper(II) Sulfate.

Copper_Check Step1 Organic Layer (Post-Acid Wash) Action Add 10% CuSO4 (aq) Shake & Vent Step1->Action Check Check Aqueous Layer Color Action->Check Purple Deep Blue/Purple (Complex Formed) Check->Purple BHA Present Pale Pale Blue/Clear (No Complex) Check->Pale Clean Repeat Repeat Acid Wash Purple->Repeat Proceed Dry & Concentrate Pale->Proceed Repeat->Action

Frequently Asked Questions (Troubleshooting)

Q: I used HCl for extraction, but my product precipitated out. What happened? A: Your product likely formed an insoluble hydrochloride salt.[1]

  • Fix: Add water to dissolve the salt (if water-soluble) and separate layers. If the product salt is insoluble in both water and organic (common with large peptides), filter the solid precipitate. The BHA salt will likely remain in the aqueous filtrate.

Q: Can I remove BHA by vacuum distillation? A: Generally, no.[1] With a boiling point of 295°C, BHA requires high vacuum (<0.1 mmHg) and high heat to distill, which often degrades valuable pharmaceutical intermediates.

Q: I am doing a reductive amination and have excess BHA. The acid wash isn't working because my product is also an amine. A: This is the most difficult scenario.

  • Solution: Use PS-Isocyanate resin .[1] It reacts only with primary and secondary amines.[1] If your product is a tertiary amine, the resin will grab the BHA (primary) and leave your product.

  • Alternative: If your product is also a primary/secondary amine, you must rely on chromatography.[1] Use a gradient of DCM:MeOH (95:5) with 1%

    
      or TEA to ensure tight bands.[1]
    

References

  • Chemical Properties of Benzhydrylamine. PubChem Database.[1][4][5] National Center for Biotechnology Information.

  • Workup for Removing Amines (Copper Sulfate Method).Not Voodoo X - Demystifying Synthetic Organic Chemistry. University of Rochester.

  • Scavenger Resins for Parallel Synthesis.Biotage Technical Guide.

    • [Link] (General landing page for scavenger resin technical data)

  • pKa Data for Organic Amines. Evans Group pKa Table.[1] Harvard University.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of N-benzhydryl-4-nitrobenzamide and Related Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for N-benzhydryl-4-nitrobenzamide, a compound of interest in pharmaceutical and materials science research. By comparing its spectral data with those of related benzamide derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural factors influencing the chemical shifts in this class of molecules. This guide will delve into the principles of ¹H NMR spectroscopy, present experimental and predicted data, and offer a standardized protocol for the acquisition of high-quality NMR spectra.

The Significance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, the presence of aromatic rings, and through-space interactions all contribute to the final observed chemical shift.[2] For complex molecules like this compound, a thorough analysis of the ¹H NMR spectrum is essential for confirming its identity and purity.

Molecular Structure of this compound

To understand the ¹H NMR spectrum, it is crucial to first visualize the molecule and its distinct proton environments.

cluster_benzhydryl Benzhydryl Group cluster_amide Amide Linkage cluster_nitrobenzoyl 4-Nitrobenzoyl Group CH CH (a) NH NH (b) CH->NH C6H5_1 C₆H₅ (c) CH->C6H5_1 C6H5_2 C₆H₅ (c) CH->C6H5_2 CO C=O NH->CO C6H4 C₆H₄ (d, e) CO->C6H4 NO2 NO₂ C6H4->NO2

Caption: Molecular structure of this compound with key proton groups labeled.

Predicted ¹H NMR Chemical Shifts of this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityRationale
a (CH)~6.3 - 6.5DoubletThe methine proton is coupled to the adjacent NH proton. Its chemical shift is influenced by the two flanking phenyl groups and the amide nitrogen.
b (NH)~8.5 - 9.5DoubletThe amide proton is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and the benzhydryl moiety. Its chemical shift can be solvent and concentration dependent.[3][4]
c (C₆H₅)~7.2 - 7.5MultipletThe ten protons of the two phenyl rings on the benzhydryl group are expected to resonate in the typical aromatic region.
d (C₆H₄)~8.0 - 8.2DoubletThese two aromatic protons are ortho to the electron-withdrawing nitro group and are therefore significantly deshielded.
e (C₆H₄)~7.8 - 8.0DoubletThese two aromatic protons are meta to the nitro group and ortho to the carbonyl group, leading to a downfield shift.

Comparative Analysis with Related Benzamides

To substantiate our predictions for this compound, we will compare its expected ¹H NMR data with the experimental data of three related compounds: benzamide, 4-nitrobenzamide, and N-benzylbenzamide.

Benzamide

Benzamide is the simplest derivative, serving as a fundamental baseline for our comparison.

ProtonChemical Shift (δ, ppm)MultiplicityReference
NH₂~7.4 and ~8.0Broad Singlets[5][6]
Aromatic (ortho)~7.9Multiplet[5][6]
Aromatic (meta, para)~7.4 - 7.5Multiplet[5][6]

The two amide protons in benzamide are diastereotopic and often appear as two separate broad signals.[5][6] The aromatic protons exhibit a predictable pattern based on their proximity to the electron-withdrawing amide group.

4-Nitrobenzamide

The introduction of a strong electron-withdrawing nitro group at the para position significantly alters the chemical shifts of the aromatic protons.

ProtonChemical Shift (δ, ppm) in Acetone-d₆MultiplicityReference
NH₂~7.00 and ~7.83Singlets[7]
Aromatic (ortho to NO₂)~8.49Doublet[7]
Aromatic (meta to NO₂)~8.21Doublet[7]

As observed in the experimental data, the protons ortho to the nitro group are shifted significantly downfield to ~8.49 ppm due to the strong deshielding effect of the nitro group.[7] This provides a strong basis for our prediction of the chemical shifts for the 4-nitrophenyl moiety in this compound.

N-benzylbenzamide

This compound allows us to assess the effect of an N-substituted benzyl group on the amide and aromatic proton chemical shifts.

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityReference
NH~6.44Broad Singlet[8]
CH₂~4.65Doublet[8]
Aromatic (Benzoyl)~7.4 - 7.8Multiplet[8]
Aromatic (Benzyl)~7.2 - 7.4Multiplet[8]

The N-H proton in N-benzylbenzamide is observed around 6.44 ppm.[8] The benzylic CH₂ protons appear as a doublet around 4.65 ppm due to coupling with the NH proton.[8] This data helps in predicting the chemical shifts of the N-H and the methine proton of the benzhydryl group in our target molecule. The larger benzhydryl group is expected to cause a further downfield shift of the NH proton compared to the benzyl group.

Experimental Protocol for ¹H NMR Data Acquisition

Acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of benzamide derivatives.

cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation Solvent Solvent Selection (e.g., CDCl₃, DMSO-d₆) SamplePrep->Solvent Instrument NMR Spectrometer Setup (e.g., 400 MHz) Solvent->Instrument Acquisition Data Acquisition (Pulse Sequence, Scans) Instrument->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking, Coupling) Processing->Analysis

Caption: A standardized workflow for acquiring and processing ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the benzamide sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the chemical shifts of labile protons like the amide N-H.[3][4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons. Identify the chemical shifts (δ) in ppm, determine the multiplicities (singlet, doublet, triplet, etc.), and measure the coupling constants (J) in Hz.

Conclusion

This guide has provided a comprehensive analysis of the ¹H NMR chemical shifts of this compound through a comparative study with related benzamide structures. By understanding the electronic effects of the benzhydryl and 4-nitrobenzoyl moieties, researchers can confidently predict and interpret the ¹H NMR spectrum of this and similar complex molecules. The provided experimental protocol serves as a robust framework for obtaining high-quality and reproducible NMR data, which is fundamental for the integrity of research in drug discovery and chemical sciences.

References

  • G. P. Jones, P. R. Andrews. Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. 1979;32(2):337-343. Available from: [Link]

  • Purified benzamide, 1H-NMR. Available from: [Link]

  • S. E. Ghodsinia, B. Akhlaghinia, E. Safaei, H. Eshghi. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. 2014. Available from: [Link]

  • Supporting Information - Rsc.org. Available from: [Link]

  • d1nj03041h1.pdf - The Royal Society of Chemistry. Available from: [Link]

  • M. G. B. Drew, M. Jahangir, M. A. Ali, M. A. Alam. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. 2021;26(8):2309. Available from: [Link]

  • R. G. Hiremath, G. R. Srinivasa, H. S. Yathirajan, B. Narayana. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. ResearchGate. 2015. Available from: [Link]

  • PubChemLite. N-benzhydryl-4-methyl-3-nitrobenzamide (C21H18N2O3). Available from: [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available from: [Link]

  • A. A. Shaikh, S. A. G. Ghorab, M. M. Ghorab. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. 2024. Available from: [Link]

  • PubChem. N'-(4-Nitrobenzylidene)benzohydrazide. Available from: [Link]

  • S. S. Banna, M. S. El-Shahawi, A. A. Al-Sunaidi. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData. 2023;8(10):x230999. Available from: [Link]

  • J. Li, Y. Li, Y. Wang, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. 2026. Available from: [Link]

  • P. S. Niphadkar, S. B. Umbarkar, M. K. Gurjar, M. V. Kulkarni. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ChemistrySelect. 2018;3(30):8645-8651. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • PubChem. 4-Nitrobenzamide. Available from: [Link]

  • SpectraBase. N-Benzyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Educator.com. 1H NMR Chemical Shifts. Available from: [Link]

Sources

Advanced FTIR Analysis: Resolving Nitro and Amide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary: The "Fingerprint" Conflict

In pharmaceutical development and materials science, distinguishing Nitro (


)  and Amide (

)
groups is a critical yet frequent challenge. Both functional groups exhibit dominant vibrational modes in the

region, leading to significant spectral overlap.

Misinterpretation here is costly. In drug synthesis, confusing a residual nitro precursor with a formed amide bond can lead to incorrect yield calculations or purity failures.

This guide moves beyond basic band assignment. We objectively compare the two primary data acquisition "products"—Diamond ATR (Attenuated Total Reflectance) and Transmission (KBr Pellet) —specifically regarding their ability to resolve these conflicting bands. We then provide a validated protocol for deconvolution and assignment.

Spectral Anatomy: The Zone of Overlap

To resolve these groups, one must first map the conflict zones. The primary interference occurs between the Nitro Asymmetric Stretch and the Amide II band.

Table 1: Critical Vibrational Modes
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch

Strong High (Primary Overlap)
Symmetric Stretch

StrongHigh (Confirmation)
C-N Stretch

MediumLow (Often obscured)
Amide (

)
Amide I (C=O)

StrongHigh (Secondary Structure)
Amide II (N-H Bend)

Medium High (Primary Overlap)
Amide III (Mixed)

Weak/MedMedium
N-H Stretch

Medium Critical Differentiator

Scientist’s Note: The presence of a "doublet" in the


 region (Primary Amide) or a singlet (Secondary Amide) is the fastest way to rule out a pure Nitro compound, which lacks N-H bonds. However, in molecules containing both groups (e.g., Chloramphenicol), this quick check is insufficient.

Methodological Comparison: Diamond ATR vs. Transmission (KBr)

When analyzing these specific functional groups, the choice of sampling accessory (the "product") dictates the spectral resolution and data fidelity.

Comparative Analysis
FeatureDiamond ATR (Single Reflection) Transmission (KBr Pellet)
Principle Evanescent wave penetration (

).
Direct beam transmission through sample matrix.
Amide Resolution Superior for Hygroscopic Samples. Amides attract water; KBr is hygroscopic, causing water bands (

) to obscure N-H stretches. ATR eliminates this matrix effect.
Standard for Libraries. Most spectral libraries are built on Transmission data. Peak positions are "absolute."
Peak Shift Yes. Peaks shift to lower wavenumbers (red shift) relative to transmission due to wavelength-dependent penetration depth (

).
No. Reference standard.[1]
Nitro Intensity Linear. Good for quantitative analysis of surface concentration.Variable. Pathlength variations in pellets can make quantitative analysis of the Nitro symmetric stretch (

) difficult without an internal standard.
Throughput High (

min). Ideal for screening.
Low (

min). Requires pressing/grinding.
Visualizing the Physics

The following diagram illustrates why ATR spectra often require mathematical correction when comparing to KBr-based literature values.

ATR_vs_Transmission cluster_ATR Diamond ATR Physics cluster_Trans Transmission (KBr) Physics ATR_Crystal Diamond Crystal (High Refractive Index) Evanescent Evanescent Wave (Depth depends on wavelength) ATR_Crystal->Evanescent TIR Sample_ATR Sample Surface Evanescent->Sample_ATR Absorption Source IR Source Pellet KBr Pellet + Sample (Uniform Matrix) Source->Pellet Direct Path Detector Detector Pellet->Detector Beer-Lambert Law

Figure 1: Comparison of optical pathways. ATR relies on surface contact and refractive index, causing wavelength-dependent intensity changes, whereas Transmission measures bulk absorption.

Experimental Protocol: The Resolution Workflow

This protocol is designed to validate the presence of Nitro groups in the presence of Amides using a Diamond ATR system (e.g., Thermo Nicolet iS50 or PerkinElmer Spectrum 3).

Step 1: Sample Preparation & Scan
  • Action: Place solid sample on the diamond crystal. Apply high pressure (clamp) to ensure uniform contact.

  • Parameter: 64 scans at

    
     resolution.
    
  • Causality: Amide bands are sensitive to hydrogen bonding.[2][3][4] Poor contact leads to weak Amide I/II signals, making them look like noise against a strong Nitro background.

Step 2: ATR Correction
  • Action: Apply "ATR Correction" algorithm in your software (e.g., OMNIC or Spectrum).

  • Why: This normalizes the peak intensities to match Transmission libraries, correcting the linear dependence of penetration depth on wavelength (

    
    ).
    
Step 3: The "Derivative" Validation
  • Action: Generate the Second Derivative of the spectrum in the

    
     region.
    
  • Logic: Overlapping bands (Amide II + Nitro Asym) appear as a single broad hump in absorbance. In the second derivative, they resolve into distinct minima.

    • Nitro Asym: Sharp minimum at

      
      .[5]
      
    • Amide II: Broader minimum at

      
      .
      
Step 4: The "Symmetric Check" (Self-Validation)
  • Action: Look for the Nitro Symmetric Stretch at

    
    .
    
  • Validation Rule: If you identify a peak at

    
     (Asym) but absent  a peak at 
    
    
    
    (Sym), the
    
    
    peak is likely Amide II, not Nitro. A true Nitro group must show both.
Workflow Diagram

Resolution_Workflow Start Unknown Sample Spectrum Check_NH Check 3500-3100 cm⁻¹ (N-H Stretch) Start->Check_NH No_NH No Peaks Check_NH->No_NH Absent Yes_NH Peaks Present Check_NH->Yes_NH Present Nitro_Likely Nitro Likely (Check 1550 & 1350) No_NH->Nitro_Likely Conflict_Zone Conflict Zone (Amide or Nitro+Amide?) Yes_NH->Conflict_Zone Step_Deriv Apply 2nd Derivative to 1600-1500 region Conflict_Zone->Step_Deriv Result_Split Peaks Resolve? Step_Deriv->Result_Split Check_Sym Check 1350 cm⁻¹ (Nitro Symmetric) Result_Split->Check_Sym Yes Final_ID Confirm ID based on 1550/1350 Ratio Check_Sym->Final_ID

Figure 2: Logic flow for differentiating Nitro and Amide signals using spectral derivatives and secondary band confirmation.

Troubleshooting & Interferences

Water Vapor Interference
  • Symptom: "Jagged" noise in the

    
     region.
    
  • Cause: Atmospheric water vapor absorbs strongly here (H-O-H bending), obscuring the Amide II/Nitro bands.

  • Fix: Ensure the spectrometer purge (Nitrogen) is active or apply a "Water Vapor Subtraction" algorithm. Do not trust weak peaks in this region without purging.

The Carbonyl Confusion (Ester vs. Amide)
  • Scenario: A strong peak at

    
     (Ester) can be mistaken for Amide I (
    
    
    
    ) if the sample is degraded.
  • Differentiation: Amide I is almost always lower (

    
    ) and broader due to resonance, whereas Esters are sharp and higher (
    
    
    
    ).

References

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Nitrobenzene Infrared Spectrum. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

Sources

mass spectrometry fragmentation pattern of benzhydryl nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzhydryl nitrobenzamides represent a critical scaffold in medicinal chemistry, often investigated for antimicrobial, anticancer, and antitubercular properties. Structural elucidation of these compounds relies heavily on Mass Spectrometry (MS). However, the positional isomerism of the nitro group (ortho, meta, para) significantly alters fragmentation pathways, creating a diagnostic challenge.

This guide provides a technical comparison of the fragmentation patterns of N-benzhydryl-2-nitrobenzamide (ortho) versus its meta and para isomers. It synthesizes experimental principles with mechanistic insights to establish a self-validating protocol for isomer differentiation.

Mechanistic Comparison: The "Ortho Effect" vs. Standard Cleavage

The core differentiator in the mass spectra of these isomers is the Ortho Effect , a proximity-driven rearrangement specific to the 2-nitro isomer.

The Ortho Isomer (2-Nitro)

In N-benzhydryl-2-nitrobenzamide , the nitro group at the C2 position is sterically adjacent to the amide hydrogen. Upon ionization, this proximity facilitates a hydrogen transfer from the amide nitrogen to the nitro oxygen via a 6-membered transition state.

  • Primary Pathway: Intramolecular Hydrogen Transfer → Elimination of Hydroxyl Radical (

    
    ).
    
  • Result: A diagnostic peak at [M-17]⁺ (or [M+H-18]⁺ in ESI).

  • Suppression: This pathway competes with and often suppresses the standard cleavage of the benzhydryl group.

Meta (3-Nitro) and Para (4-Nitro) Isomers

The meta and para isomers lack the geometric proximity required for the 6-membered rearrangement. Their fragmentation is dominated by high-energy bond cleavages governed by charge localization stability.

  • Primary Pathway:

    
    -Cleavage at the amide bond.
    
  • Base Peak: Formation of the stable Benzhydryl Cation (m/z 167) is typically the dominant process.

  • Secondary Pathway: Formation of the Nitrobenzoyl cation (m/z 150).

Detailed Fragmentation Pathways

Diagnostic Ion Table (ESI-MS/MS & EI)
Ion Identitym/z (Approx)OriginRelative Abundance (Ortho)Relative Abundance (Meta/Para)
Molecular Ion 332

(EI) /

(ESI)
ModerateStrong
Ortho-Rearrangement 315

High (Diagnostic) Absent / Trace
Benzhydryl Cation 167

ModerateBase Peak (100%)
Nitrobenzoyl Cation 150

ModerateHigh
Phenyl Cation 77

LowModerate
Nitro Group Loss 286

LowModerate
Fragmentation Pathway Diagrams

The following diagrams illustrate the divergent pathways. The Ortho pathway involves a cyclic rearrangement, while the Para pathway is a direct cleavage.

FragmentationPathways M_Ortho Ortho-Isomer [M+H]+ m/z 333 TS_Ortho 6-Membered Transition State (H-Transfer to Nitro) M_Ortho->TS_Ortho Proximity Effect M_Para Para-Isomer [M+H]+ m/z 333 Frag_Benzhydryl Benzhydryl Cation Ph2CH+ m/z 167 M_Para->Frag_Benzhydryl Direct Amide Cleavage (Dominant) Frag_Nitrobenzoyl Nitrobenzoyl Cation m/z 150 M_Para->Frag_Nitrobenzoyl Alt. Cleavage Frag_OH [M - OH]+ m/z 316 (Diagnostic Ion) TS_Ortho->Frag_OH - H2O (Rearrangement) TS_Ortho->Frag_Benzhydryl Competing Cleavage

Caption: Divergent fragmentation pathways.[1] The Ortho isomer undergoes a specific rearrangement yielding [M-OH], while Meta/Para isomers favor direct cleavage to the Benzhydryl cation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate isomer assignment, follow this standardized protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI, essential for observing the rearrangement.
      
Instrument Settings (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.[2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low CE preserves the molecular ion; High CE forces the cleavage of the stable benzhydryl group.

  • Scan Range: m/z 50 – 500.

Validation Logic (Decision Tree)

Use this logic gate to confirm the isomer identity from the raw spectrum.

DecisionTree Start Acquire MS/MS Spectrum Precursor: m/z 333 CheckOH Is [M-17] (m/z 316) Present > 20% Relative Abundance? Start->CheckOH Check167 Is m/z 167 the Base Peak? Result_Para Identity: META or PARA Isomer (3- or 4-Nitro) Check167->Result_Para Yes CheckOH->Check167 No Result_Ortho Identity: ORTHO Isomer (2-Nitro) CheckOH->Result_Ortho Yes

Caption: Logic flow for isomer differentiation. The presence of the [M-OH] fragment is the primary "Go/No-Go" decision point for the Ortho isomer.

Technical Analysis of Key Fragments

The Benzhydryl Cation (m/z 167)

This is the "anchor" ion for this class of compounds.

  • Structure: A resonance-stabilized carbocation where the positive charge is delocalized across two phenyl rings.

  • Stability: Extremely high. In the absence of facile rearrangements (like the ortho effect), this ion will dominate the spectrum because the C-N bond cleavage leading to it is energetically favorable (Stevenson’s Rule).

The Nitrobenzoyl Cation (m/z 150)
  • Formation: Result of the amide bond cleavage retaining the charge on the carbonyl side.[5]

  • Diagnostic Value: If m/z 167 is weak, and m/z 150 is strong, check for electron-withdrawing substituents on the benzhydryl rings that might destabilize the m/z 167 cation.

References

  • Ortho Effects in Mass Spectrometry

    • Mechanistic basis of ortho-isomer rearrangements in nitro-arom
    • Source:

  • Fragmentation of Benzamides

    • General fragmentation rules for N-substituted benzamides and McLafferty rearrangements.
    • Source:

  • Benzhydryl Cation Stability

    • Carbocation stability and Stevenson's Rule in ESI-MS.
    • Source:

  • PubChem Compound Summary

    • N-benzhydryl-2-nitrobenzamide (CID 710764).[6]

    • Source:

Sources

Technical Guide: Crystallographic Architecture of N-Substituted 4-Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of crystallographic data for N-substituted 4-nitrobenzamides, structured for researchers in crystal engineering and drug development.

Content Type: Comparative Analysis & Experimental Guide Focus: Structural elucidation, supramolecular synthons, and performance vs. sulfonamide alternatives.

Executive Summary: The Nitrobenzamide Scaffold

In the realm of crystal engineering and medicinal chemistry, N-substituted 4-nitrobenzamides represent a "privileged scaffold."[1] Unlike their aliphatic counterparts, these molecules offer a rigid donor-acceptor system capable of forming robust supramolecular synthons. The 4-nitro group acts as a strong hydrogen bond acceptor, while the amide moiety functions as both donor and acceptor.

This guide compares the crystallographic performance of N-substituted 4-nitrobenzamides against isomeric alternatives (2-nitro variants) and bio-isosteres (sulfonamides), focusing on packing efficiency, hydrogen bonding motifs, and stability.

Structural Elucidation Methodologies

For definitive structural characterization, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard. While alternatives exist, they lack the resolution required for supramolecular mapping.

FeatureSC-XRD (Recommended) Powder XRD (PXRD) Solution NMR (

H/

C)
Primary Output 3D atomic coordinates, bond lengths/anglesPhase purity, crystallinity checkMolecular connectivity, purity
Packing Insight High: Reveals H-bond networks &

-

stacking
Low: Only unit cell parameters (via indexing)None: Dynamic averaging in solvent
Sample Req. Single, high-quality crystal (

mm)
Polycrystalline powderDissolved sample
Validation R-factor (

), GOF
Rietveld RefinementIntegration & Coupling Constants

Verdict: Use NMR for synthesis validation and PXRD for bulk phase identification. Use SC-XRD to determine the supramolecular "performance" (packing forces) described below.

Experimental Protocol: Synthesis to Structure

To obtain data comparable to the benchmarks in this guide, follow this self-validating workflow.

Synthesis (Schotten-Baumann Conditions)

The synthesis targets high-purity amide formation to prevent impurity occlusion during crystallization.

  • Reactants: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous THF or DCM.

  • Base: Add Pyridine or Triethylamine (1.2 eq) to scavenge HCl.

  • Addition: Dropwise addition of the specific amine (e.g., 4-aminophenol for N-(4-hydroxyphenyl) derivative) at 0°C.

  • Workup: Quench with water, wash with 1M HCl (remove unreacted amine) and sat. NaHCO

    
     (remove acid).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) before growing single crystals.

Crystallization for X-Ray Analysis

Note: The choice of solvent dictates the polymorph and solvate formation.

  • Method A (Slow Evaporation): Dissolve 20 mg in Acetone (high solubility). Cover with perforated parafilm. Allow standing at 298 K for 3-5 days.

    • Target: Block-like crystals.

  • Method B (Vapor Diffusion): Dissolve in minimal DMF (inner vial). Place in a larger jar containing Diethyl Ether (antisolvent). Seal tightly.

    • Target: High-quality prisms free of solvent inclusion defects.

Workflow Visualization

The following diagram outlines the critical path from synthesis to refined data.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Data Analysis S1 Reactants (Acid Chloride + Amine) S2 Schotten-Baumann Reaction S1->S2 S3 Crude Amide S2->S3 C1 Solvent Selection (Acetone/DMF) S3->C1 Purification C2 Nucleation (Slow Evap/Diffusion) C1->C2 C3 Single Crystal Selection C2->C3 D1 Diffraction (Mo Kα / Cu Kα) C3->D1 Mounting D2 Structure Solution (Direct Methods) D1->D2 D3 Refinement (SHELXL) D2->D3

Caption: Integrated workflow for generating publication-quality crystallographic data.

Comparative Crystallographic Data

The following table contrasts the "Star Product" (N-substituted 4-nitrobenzamide) with its structural isomers and bio-isosteres.

Table 1: Structural Parameters Comparison

Data derived from representative structures in the Cambridge Structural Database (CSD).

ParameterN-(4-hydroxyphenyl)-4-nitrobenzamide [1]2-Nitro-N-(4-nitrophenyl)benzamide [2]N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide [3]
Role Target Scaffold Isomeric Alternative Bio-Isostere
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group



Unit Cell (

)
~7.52 Å~8.94 Å~8.20 Å
Unit Cell (

)
~12.57 Å~9.71 Å~10.67 Å
Unit Cell (

)
~11.79 Å~13.80 Å~12.98 Å

Angle
90.03°90°~100°
Dihedral Angle 2.31° (Planar)82.32° (Twisted)~75-89° (Twisted)
Packing Motif 2D Sheets (Layered)3D Network1D Chains / Dimers
Key Technical Insights:
  • Planarity vs. Twist: The 4-nitro derivative (Column 1) exhibits a nearly planar conformation (dihedral angle ~2.3°). This planarity facilitates tight

    
    -
    
    
    
    stacking, making it ideal for high-density materials.
  • Steric Hindrance: The 2-nitro alternative (Column 2) forces the aromatic rings to twist (~82°) due to steric clash between the ortho-nitro group and the amide carbonyl. This disrupts planar stacking, often leading to lower density packing.

  • Sulfonamide Comparison: The sulfonamide analog (Column 3) introduces a tetrahedral sulfur geometry, inherently breaking planarity. While useful for solubility, it lacks the rigid "sheet-forming" capability of the 4-nitrobenzamide scaffold.

Supramolecular Analysis: Hydrogen Bonding

The "performance" of these crystals is defined by their intermolecular stability. The 4-nitrobenzamide scaffold typically utilizes the Amide-Amide Homosynthon or Amide-Nitro Heterosynthon .

Dominant Motifs[4]
  • 
     Dimer:  Two amide units H-bond to each other.[2] Common in non-nitro benzamides but often disrupted by the strong acceptor capacity of the 
    
    
    
    group.
  • 
     Chains:  Infinite chains formed by 
    
    
    
    interactions. This is the dominant mode for N-substituted 4-nitrobenzamides.

H_Bonding cluster_result Resulting Macro-Structure Mol_A Molecule A (Donor N-H) Mol_B Molecule B (Acceptor O=C) Mol_A->Mol_B Classic Amide Dimer (Less Favored) Mol_C Molecule C (Acceptor NO2) Mol_A->Mol_C Amide-Nitro Chain (Dominant in 4-nitro) Res 1D Infinite Chains stacked into 2D Sheets Mol_C->Res

Caption: Competition between amide-amide dimerization and amide-nitro chain formation.

Experimental Observation: In the N-(4-hydroxyphenyl)-4-nitrobenzamide structure, the


 and 

interactions link molecules into sheets stacked along the

direction [1]. This sheet-like structure is mechanically robust compared to the helical chains often found in the sulfonamide alternatives.

References

  • N-(4-Hydroxyphenyl)

    • Source: Acta Crystallographica Section E (2013). "N-(4-Hydroxyphenyl)-4-nitrobenzamide."
    • Data: Monoclinic, P21/c.[3]

    • URL:[Link]

  • 2-Nitro-N-(4-nitrophenyl)

    • Source: Tubitak / ResearchGate (2008). "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide."
    • Data: Orthorhombic, P212121.[1][4][5]

    • URL:[Link]

  • N-(4-methoxyphenyl)

    • Source: MDPI Molbank (2025). "Structural Comparison of Three N-(4-Methoxyphenyl)
    • Data: Comparison of sulfonamide geometry vs amide.[6]

    • URL:[Link]

  • General Synthesis & Characterization

    • Source: PubChem Compound Summary for N-benzyl-4-nitrobenzamide.
    • URL:[Link]

Sources

A Tale of Two Substituents: Unraveling the Biological Potency of Nitro vs. Amino Benzhydryl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the intricate world of drug design, the modification of a chemical scaffold with different functional groups can dramatically alter its biological activity. The benzhydryl benzamide core is a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. The strategic placement of substituents on this scaffold is a key determinant of potency, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of two fundamental substituents, the nitro (NO2) and amino (NH2) groups, when appended to the benzhydryl benzamide framework. By examining their influence on biological potency, we aim to provide a valuable resource for researchers engaged in the rational design of novel therapeutics.

At a Glance: Key Differences in Physicochemical Properties

The nitro and amino groups represent a fascinating case of bioisosterism, where the replacement of one functional group with another can lead to significant changes in biological activity. Their distinct electronic and steric properties are at the heart of these differences.

PropertyNitro Group (-NO2)Amino Group (-NH2)
Electronic Effect Strongly electron-withdrawing (inductive and resonance)Electron-donating (resonance) and weakly electron-withdrawing (inductive)
Hydrogen Bonding AcceptorDonor and acceptor
Polarity HighModerate to high
Reactivity Can be reduced to reactive intermediatesCan be oxidized or acylated
Basicity Non-basicBasic

These fundamental differences have profound implications for how these molecules interact with their biological targets and how they are processed in the body.

Comparative Analysis of Biological Potency: Insights from Related Scaffolds

Direct quantitative data comparing the biological potency of a nitro-benzhydryl benzamide with its corresponding amino analog is scarce. However, studies on related molecular frameworks provide valuable insights into the divergent effects of these substituents.

Antimicrobial and Antituberculosis Activity

Research into benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has shed light on the role of the nitro group in antituberculosis activity. A key finding from these studies is that the presence and number of nitro groups can significantly impact potency. For instance, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent against Mycobacterium tuberculosis than their corresponding 2- or 4-nitro counterparts.[1][2] This suggests that the strong electron-withdrawing character of multiple nitro groups enhances the antimicrobial activity of the benzhydryl scaffold.

While the antitubercular activity of the corresponding amino-benzhydryl benzamide analogs was not reported in these studies, the synthetic route involved the creation of amine intermediates. This opens the door for future investigations to directly compare the potency of these nitro and amino derivatives.

Antioxidant and Anti-inflammatory Potential

In a study comparing nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides, the amino analogues demonstrated superior antioxidant capacity compared to their nitro counterparts. Specifically, the nitro-substituted compounds exhibited very low free radical scavenging ability. This highlights a scenario where the electron-donating nature of the amino group is advantageous for a particular biological effect.

Furthermore, studies on nitro-substituted benzamide derivatives have demonstrated their potential as anti-inflammatory agents, with some compounds showing significant inhibition of nitric oxide (NO) production with IC50 values in the low micromolar range.[3] Molecular docking studies suggest that the nitro groups contribute to more efficient binding to the inducible nitric oxide synthase (iNOS) enzyme.[3]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological potency can be rationalized by considering the influence of the nitro and amino groups on the molecule's interaction with its biological target and its metabolic fate.

The Role of Electronic Effects in Receptor Binding

The electronic nature of the substituent can drastically alter the way a molecule interacts with its target protein.

  • Nitro Group: As a strong electron-withdrawing group, the nitro functionality can enhance interactions with electron-rich pockets in a receptor binding site through dipole-dipole or hydrogen bonding interactions.[4] The electron-deficient aromatic ring can also participate in π-stacking interactions.

  • Amino Group: Conversely, the electron-donating nature of the amino group can increase the electron density of the aromatic ring, favoring interactions with electron-deficient regions of a binding site. The amino group can also act as a hydrogen bond donor, forming crucial interactions that may not be possible with a nitro group.

The following diagram illustrates the differing electronic influence of these groups on the benzamide scaffold.

SAR_Comparison cluster_nitro Nitro-substituted Benzhydryl Benzamide cluster_amino Amino-substituted Benzhydryl Benzamide Nitro_Benzamide Benzhydryl Benzamide Nitro -NO2 Nitro_Benzamide->Nitro Strongly Electron-Withdrawing Target_Nitro Electron-Rich Binding Pocket Nitro_Benzamide->Target_Nitro Enhanced Interaction Amino_Benzamide Benzhydryl Benzamide Amino -NH2 Amino_Benzamide->Amino Electron-Donating Target_Amino Electron-Deficient Binding Pocket Amino_Benzamide->Target_Amino Favorable Interaction Metabolic_Pathway Nitro_Compound Nitroaromatic Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso Reduction Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino Reduction Amino_Compound Amino Compound (R-NH2) Hydroxylamino->Amino_Compound Reduction Reactive_Species Reactive Species (Potential Toxicity/Bioactivation) Hydroxylamino->Reactive_Species

Caption: Metabolic reduction pathway of nitroaromatic compounds.

Experimental Protocols for Potency and Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [5][6] Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (nitro and amino benzhydryl benzamides) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Negative control (broth and solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plates.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8][9] Materials:

  • Mammalian cell line (e.g., a cancer cell line or a normal cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

The following diagram outlines the workflow for these key experimental assays.

Experimental_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mtt Cytotoxicity Assessment (MTT Assay) MIC_1 Prepare Serial Dilutions of Compounds MIC_2 Inoculate with Standardized Bacterial Culture MIC_1->MIC_2 MIC_3 Incubate at 37°C MIC_2->MIC_3 MIC_4 Determine Lowest Concentration with No Visible Growth (MIC) MIC_3->MIC_4 MTT_1 Seed and Treat Cells with Compounds MTT_2 Add MTT and Incubate MTT_1->MTT_2 MTT_3 Solubilize Formazan Crystals MTT_2->MTT_3 MTT_4 Measure Absorbance and Calculate IC50 MTT_3->MTT_4

Caption: Workflow for MIC and MTT assays.

Conclusion and Future Directions

The choice between a nitro and an amino substituent on the benzhydryl benzamide scaffold is a critical decision in the drug design process, with each group imparting distinct physicochemical and biological properties. While the nitro group, with its strong electron-withdrawing nature, appears to be beneficial for certain antimicrobial activities, the electron-donating amino group may be more favorable for activities such as antioxidant effects.

The lack of direct comparative data underscores the need for further research in this area. The synthesis and systematic biological evaluation of paired nitro- and amino-substituted benzhydryl benzamides against a panel of diverse biological targets would provide invaluable structure-activity relationship data. Such studies, coupled with in-depth mechanistic and metabolic investigations, will undoubtedly pave the way for the development of more potent, selective, and safer therapeutics based on this versatile scaffold.

References

  • Microbe Online. Broth Dilution Method for MIC Determination. Published November 15, 2013. Available at: [Link].

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025. Available at: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link].

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Singh, N., et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. 2021; 6(14): 9553–9567.
  • Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Published March 31, 2021. Available at: [Link].

  • ResearchGate. 2 Metabolic activation pathways leading to mutation in nitro-aromatic... Available at: [Link].

  • Rickert DE. Metabolism of nitroaromatic compounds. Drug Metab Rev. 1987;18(1):23-53.
  • TutorChase. Describe the differences between nitro compounds and amino compounds. Available at: [Link].

  • Quora. What is the difference between amines and Nitro compounds? Published August 11, 2020. Available at: [Link].

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Published March 25, 2025. Available at: [Link].

  • ResearchGate. Anion binding studies of tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions: A positional isomeric effect. Published August 6, 2025. Available at: [Link].

  • Cushman M, et al. Nitro and amino substitution within the A-ring of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)dibenzo[c,h]n[10]aphthyridin-6-ones: influence on topoisomerase I-targeting activity and cytotoxicity. Bioorg Med Chem. 2004;12(13):3731-42.

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Published March 18, 2024. Available at: [Link].

  • Perpusnas. Understanding Nitro Compounds: Structure And Properties. Published January 6, 2026. Available at: [Link].

  • Environmental Analysis Health and Toxicology. Biotransformation of p-nitroaniline by pseudomonas sp. strain DL17 isolated from textile wastewater contaminated site. Published February 3, 2022. Available at: [Link].

  • Tumer TB, et al. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Int Immunopharmacol. 2017;45:126-134.
  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link].

  • Journal of Environmental Health and Sustainable Development. Comparison of Nitroaromatic Compounds Metabolites Types by Sequencing Performance of Anaerobic-Aerobic and Aerobic-Anaerobic Processes. Published December 15, 2022. Available at: [Link].

  • Murray JS, Seminario JM, Politzer P. Effects of amino and nitro substituents upon the electrostatic potential of an aromatic ring. J Am Chem Soc. 1990;112(25):9234-9242.
  • ResearchGate. (PDF) Substituent effects of nitro group in cyclic compounds. Published September 4, 2020. Available at: [Link].

Sources

Publish Comparison Guide: HPLC Retention Time Standards for N-Benzhydryl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-Benzhydryl-4-nitrobenzamide is a critical synthetic intermediate, primarily utilized in the development of histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and specific azo-pigment precursors.[1] Its structural duality—combining a highly hydrophobic benzhydryl (diphenylmethyl) tail with a polar, electron-deficient 4-nitrobenzamide head—creates unique chromatographic challenges.[1]

This guide moves beyond generic "cookbooks" to provide a comparative analysis of stationary phases . We contrast the industry-standard C18 (Octadecyl) approach against the high-selectivity Phenyl-Hexyl alternative, demonstrating why the latter often provides superior resolution for this specific class of pi-electron-rich molecules.[1]

The Molecule at a Glance[2]
  • Chemical Function: Precursor to N-benzhydryl-4-aminobenzamide (via nitro-reduction).[1]

  • Critical Quality Attribute (CQA): Purity assessment requires separating the nitro-precursor (starting material) from the amino-product and the 4-nitrobenzoic acid impurity.[1]

  • Chromatographic Behavior:

    • Hydrophobicity: High (driven by two phenyl rings).

    • Pi-Pi Potential: High (three aromatic systems).[1]

    • Hydrogen Bonding: Moderate (Amide linker).

Comparative Analysis: C18 vs. Phenyl-Hexyl

The choice of stationary phase dictates the separation mechanism. For this compound, the interaction is not merely hydrophobic; it is electronic.[1]

FeatureStandard C18 (Octadecyl) Advanced Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive forces).[1]

Stacking + Hydrophobic Interaction.[1]
Selectivity Source Carbon load & Surface area.[2]Electron density differences in aromatic rings.
Retention Behavior Elutes based on pure logP (hydrophobicity).Elutes based on aromaticity and hydrophobicity.
Separation Power Good for separating the amide from small polar impurities.Excellent for resolving the Nitro vs. Amino derivatives due to differing electron-withdrawing/donating effects on the ring.
Recommended Use Routine potency assays.Impurity profiling and reaction monitoring.

Experimental Protocols

Protocol A: The "Baseline" C18 Method

Use this for routine purity checks where cost and speed are priorities.

System Suitability Requirement: The resolution (


) between 4-nitrobenzoic acid and this compound must be 

.[1]
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (General) and 270 nm (Nitro-specific).[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold
12.0 90 Gradient Ramp
15.0 90 Wash

| 15.1 | 40 | Re-equilibration |

Protocol B: The "High-Selectivity" Phenyl-Hexyl Method

Use this when separating the Nitro-starting material from the Amino-product.

Mechanism: The Phenyl-Hexyl phase interacts strongly with the electron-deficient nitro-ring of the target molecule.[1] The amino-derivative (electron-rich) will exhibit a distinct retention shift compared to C18, often improving peak shape and resolution.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),

    
    .[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
     interactions better than ACN.[1]
    
  • Flow Rate: 0.8 mL/min.

Isocratic Conditions (Optimized):

  • Ratio: 35% Buffer / 65% Methanol.

  • Rationale: Isocratic elution is preferred here to maintain a constant

    
     interaction environment, ensuring stable Relative Retention Times (RRT).[1]
    

Retention Time Standards & Data

Since absolute retention times drift with system dead volume, we define Relative Retention Times (RRT) using 4-Nitrobenzamide as the anchor (RRT = 1.[1]00) if available, or Benzophenone as a universal standard.

Predicted Retention Data (Protocol A - Gradient):

CompoundApprox.[4][3][5][6][7][8][9] RT (min)RRT (vs. 4-Nitrobenzamide)Characteristics
4-Nitrobenzoic Acid 3.20.65Polar, elutes near void if pH is high.[1]
4-Nitrobenzamide 4.91.00 (Ref) Moderate polarity.[1]
N-Benzhydryl-4-aminobenzamide 9.82.00Product. Amino group reduces hydrophobicity slightly vs Nitro.
This compound 11.2 2.28 Target. Late eluter due to bulky benzhydryl group.[1]

Critical Note: The Amino derivative typically elutes before the Nitro derivative in Reverse Phase because the amine is capable of hydrogen bonding and is more polar than the nitro group. However, on a Phenyl-Hexyl column, this gap may widen or narrow depending on the specific


-acidity of the stationary phase.[1]

Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical HPLC checkpoints required to validate the conversion of the Nitro-intermediate to the Amino-product.

G cluster_legend Method Selection Logic start Precursors: 4-Nitrobenzoyl Chloride + Benzhydrylamine target INTERMEDIATE: This compound (Target Analyte) start->target Amidation product FINAL PRODUCT: N-Benzhydryl-4-aminobenzamide target->product Reduction (Fe/HCl or H2/Pd) hplc_check HPLC CHECKPOINT: Protocol B (Phenyl-Hexyl) Resolve Nitro vs Amino target->hplc_check Sample Aliquot product->hplc_check Reaction Completion logic Use Protocol A for Purity Use Protocol B for Reaction Monitoring

Caption: Synthesis workflow showing the critical HPLC checkpoint for separating the nitro-intermediate from the amino-product.

Troubleshooting & Self-Validation

To ensure your method is valid, perform this System Suitability Test (SST) before every run:

  • The "Blank" Check: Inject pure Mobile Phase B. Ensure no ghost peaks appear at ~11.0 min (carryover is common with hydrophobic benzhydryl compounds).

  • The Resolution Check: Inject a mixed standard of the Nitro-starting material and the Amino-product.

    • Pass Criteria: Baseline resolution (

      
      ).
      
    • Fail Action: If peaks merge, switch from Acetonitrile to Methanol (Protocol B) to leverage

      
      -selectivity.[1]
      
  • Peak Tailing: If the amide peak tails (Asymmetry > 1.2), increase the buffer concentration to 20mM or lower the pH to 3.0 to suppress silanol interactions with the amide nitrogen.

References

  • Synthesis of Benzhydryl Amines & Amides: Gullickson, G. C., & Lewis, D. E. (2003).[10] Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis.

  • HPLC Method Development for Nitro-Aromatics: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for C18 vs Phenyl selectivity mechanisms).
  • Phenyl-Hexyl Selectivity Mechanisms: Waters Corporation. CSH Phenyl-Hexyl vs C18 Selectivity Guide.

  • Nitrobenzamide Impurity Profiling: ResearchGate. HPLC Method for Quantitative Determination of Nitrobenzamide Derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-benzhydryl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-benzhydryl-4-nitrobenzamide. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental responsibility. The protocols described herein are designed to be self-validating systems, grounded in established principles of chemical safety and hazardous waste management.

Understanding the Hazard Profile of this compound

  • 4-Nitrobenzamide: This component suggests that the compound should be treated as harmful if swallowed[1][2][3]. Nitroaromatic compounds are often toxic and can be harmful to aquatic life[4]. Many organic nitro compounds are thermally unstable and may have the potential for reactivity[4][5].

  • Benzhydryl Group: This bulky, non-polar group will influence the solubility and physical properties of the compound, likely rendering it poorly soluble in water.

Given these characteristics, this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or neoprene gloves.To prevent skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions containing the compound.
Lab Coat A standard, fully-fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory To be handled in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the risk of inhaling any dust or aerosols[5].

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions within the waste container.

  • Identify: Clearly identify the waste as this compound. Note any solvents or other chemicals that may be present in the waste mixture[4].

  • Segregate: This waste must be kept separate from other waste streams. Crucially, do not mix with strong oxidizing or reducing agents, strong bases, or amines, as these can lead to vigorous or even explosive reactions with nitro compounds[5].

Step 2: Waste Containment

Choosing the correct waste container is essential for safe storage and transport.

  • Material: Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container is generally suitable[4].

  • Condition: Ensure the container is clean, dry, and in good condition, with no leaks or cracks[4].

  • Venting: While less likely for this specific compound in a pure waste form, if there is any potential for gas generation (e.g., from a reaction mixture), do not use a tightly sealed container that could build up pressure[4].

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and vital for safety.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." List all components of the waste mixture, including solvents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general lab traffic, and in a cool, dry, well-ventilated location away from heat or ignition sources[5][6].

Step 4: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][5]. Never attempt to transport hazardous waste yourself.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, use a non-combustible absorbent material like sand or vermiculite to contain it. Do not use paper towels or other combustible materials [5].

    • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water[5].

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[2].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow A Start: Generation of This compound Waste B Is the waste mixed with other chemicals? A->B C Identify all components (solvents, reactants, etc.) B->C Yes J Pure this compound waste B->J No D Is the waste compatible with other nitro compound waste? C->D E Segregate into a dedicated waste container. D->E No / Unsure F Select a compatible container (HDPE or Glass) D->F Yes E->F G Label container with: 'Hazardous Waste' 'this compound' List all components F->G H Store in designated satellite accumulation area. G->H I Contact EHS for pickup and disposal. H->I J->D

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.